AC1Q3QWB
Description
Properties
Molecular Formula |
C12H15Cl2NO |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H15Cl2NO/c1-7(2)15-6-10-4-8-3-9(13)5-11(14)12(8)16-10/h3,5,7,10,15H,4,6H2,1-2H3 |
InChI Key |
FCFGRTQYVIIVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CC2=C(O1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AC1Q3QWB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC1Q3QWB, also known as AQB, is an experimentally identified small-molecule compound that functions as a selective inhibitor of the interaction between the long non-coding RNA (lncRNA) HOTAIR and the Enhancer of Zeste Homolog 2 (EZH2), a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In various cancers, including glioma, breast, and endometrial cancer, the overexpression of HOTAIR facilitates the recruitment of PRC2 to specific gene promoters, leading to the epigenetic silencing of tumor suppressor genes via trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][4][5] this compound physically disrupts the HOTAIR-EZH2 binding, thereby preventing the localization of PRC2 to these target genes. This action lifts the repressive H3K27me3 marks, reactivates the expression of critical tumor suppressors, and consequently inhibits cancer cell proliferation, metastasis, and induces cell cycle arrest.[1][4][6] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Disrupting the HOTAIR-PRC2 Axis
The primary mechanism of this compound (AQB) is its selective interference with the protein-RNA interaction between EZH2 and the lncRNA HOTAIR.[1][2] This interaction is critical in pathological states where HOTAIR is overexpressed, acting as a scaffold to guide the PRC2 complex to target gene loci.
-
Direct Binding Disruption : Identified through high-throughput screening and molecular docking, this compound directly obstructs the binding interface between HOTAIR and EZH2.[1][3][5]
-
Inhibition of PRC2 Recruitment : By preventing the HOTAIR-EZH2 interaction, this compound effectively blocks the recruitment of the entire PRC2 complex to the promoters of target tumor suppressor genes.[1][2]
-
Reactivation of Tumor Suppressor Genes : The absence of PRC2 at these sites leads to a reduction in H3K27me3 repressive marks. This epigenetic modification allows for the re-expression of silenced tumor suppressor genes.[1][4] Key reactivated genes include:
-
APC2 : Leads to the degradation of β-catenin and suppression of the Wnt/β-catenin signaling pathway.[1][3]
-
CDKN1A (p21) and SOX17 : Promotes cell cycle arrest and impedes proliferation, migration, and invasion in endometrial cancer.[4]
-
CWF19L1 : Results in the degradation of CDK4/6 and subsequent G1 phase cell cycle arrest in glioma.[6][7]
-
This cascade of events culminates in potent anti-tumor activity in cancer cells characterized by high levels of both HOTAIR and EZH2.[1][5]
Figure 1. Mechanism of this compound in disrupting HOTAIR-mediated gene silencing.
Downstream Signaling Pathway Effects
The reactivation of tumor suppressor genes by this compound leads to the modulation of key oncogenic signaling pathways.
Wnt/β-catenin Signaling
In breast cancer models, this compound upregulates the tumor suppressor APC2.[1] APC2 is a crucial component of the β-catenin destruction complex. Its reactivation leads to the degradation of β-catenin, thereby suppressing the Wnt signaling pathway, which is known to drive tumor growth and metastasis.[1][3]
Cell Cycle Regulation (CDK4/6)
In glioma, this compound treatment upregulates CWF19L1.[7] This leads to the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle.[6][7] The reduction in CDK4/6 activity prevents the phosphorylation of the retinoblastoma (RB) protein, causing the cell cycle to arrest in the G1 phase and inhibiting proliferation.[6]
Figure 2. Key signaling pathways modulated by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in several studies, demonstrating its potency and synergistic potential with other anti-cancer agents.
| Parameter | Cell Line / Model | Value / Result | Reference |
| IC50 (HOTAIR-EZH2) | MDA-MB-231 (Breast Cancer) | ~40 nM | [1] |
| Tumor Growth Inhibition | MDA-MB-231 Orthotopic Model | Significant inhibition at 50 mg/kg | [3] |
| Synergistic Effect | Breast Cancer & Glioblastoma PDX Models | Low doses of AQB enhance the efficacy of DZNep (EZH2 inhibitor) | [1][5] |
| Synergistic Effect | Endometrial Cancer Cells | Enhances the efficacy of Tazemetostat (B611178) (EZH2 inhibitor) | [4] |
| Synergistic Effect | Glioma Cells & PDX Models | Enhances cell cycle inhibition of Palbociclib (B1678290) (CDK4/6 inhibitor) | [6] |
Key Experimental Protocols
The mechanism of this compound was elucidated using a series of specialized molecular biology techniques.
RNA Immunoprecipitation (RIP) Assay
-
Objective : To quantify the interaction between EZH2 and HOTAIR in cells following treatment with this compound.
-
Methodology :
-
MDA-MB-231 cells were treated with varying doses of this compound.
-
Cells were lysed, and cell extracts were incubated with magnetic beads conjugated with an antibody against EZH2 to pull down the EZH2 protein and any associated RNA.
-
After washing, the co-precipitated RNA was purified.
-
The amount of HOTAIR lncRNA was quantified using reverse transcription-quantitative PCR (RT-qPCR). A dose-dependent decrease in recovered HOTAIR indicates disruption of the interaction.[1]
-
Chromatin Isolation by RNA Purification (ChIRP)
-
Objective : To confirm the disruption of HOTAIR's association with EZH2 at specific chromatin sites.
-
Methodology :
-
MDA-MB-231 cells were treated with this compound (e.g., 40 nM) or a DMSO control.
-
Cells were cross-linked to preserve protein-RNA interactions.
-
Cell lysates were sonicated and hybridized with biotin-labeled antisense oligos targeting HOTAIR.
-
Streptavidin magnetic beads were used to capture the HOTAIR-bound chromatin complexes.
-
The protein fraction was eluted and analyzed by Western blot for the presence of EZH2. A reduced amount of EZH2 in the this compound-treated sample confirms the compound's disruptive effect.[1][5]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective : To measure the occupancy of EZH2 and the abundance of H3K27me3 marks at the promoter regions of target tumor suppressor genes.
-
Methodology :
-
Cells (e.g., MDA-MB-231) were treated with this compound for a specified duration (e.g., 24 hours).
-
Chromatin was cross-linked, extracted, and sheared.
-
Specific antibodies against EZH2 or H3K27me3 were used to immunoprecipitate the chromatin complexes.
-
The cross-links were reversed, and the associated DNA was purified.
-
qPCR was performed using primers for the promoter regions of target genes (e.g., HOXD10, PCDH10) to quantify their enrichment. A decrease in enrichment indicates reduced PRC2 binding and repressive mark deposition.[1]
-
Figure 3. Logical workflow of key experiments for mechanism validation.
Conclusion and Therapeutic Potential
This compound is a promising small-molecule inhibitor that targets a key epigenetic pathway dysregulated in several cancers. By disrupting the HOTAIR-EZH2 interaction, it prevents the PRC2-mediated silencing of tumor suppressor genes, leading to significant anti-tumor effects.[1][2][3] Its ability to synergize with other epigenetic modifiers (DZNep, Tazemetostat) and cell cycle inhibitors (Palbociclib) highlights its potential as a component of combination therapies for treating aggressive malignancies like glioblastoma, breast cancer, and endometrial cancer.[1][4][6] Further preclinical and clinical investigation is warranted to fully explore the therapeutic utility of this compound.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep [thno.org]
- 6. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
AC1Q3QWB: A Targeted Disruptor of the HOTAIR-EZH2 Oncogenic Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The long non-coding RNA (lncRNA) HOTAIR is a critical player in epigenetic regulation and is frequently overexpressed in a variety of cancers, where it contributes to tumorigenesis, metastasis, and therapeutic resistance. A key mechanism of HOTAIR's oncogenic function is its interaction with the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase complex. HOTAIR guides PRC2 to specific gene loci, leading to the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) and subsequent transcriptional silencing of tumor suppressor genes. The core catalytic subunit of PRC2, EZH2, is the direct binding partner of HOTAIR. The disruption of the HOTAIR-EZH2 interaction presents a promising therapeutic strategy to reverse this epigenetic silencing and reactivate tumor suppressor pathways.
This technical guide provides a comprehensive overview of AC1Q3QWB (also known as AQB), a novel small-molecule inhibitor designed to selectively disrupt the interaction between HOTAIR and EZH2. We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound was identified through high-throughput screening and molecular docking as a selective and efficient disruptor of the HOTAIR-EZH2 interaction.[1][2][3] By binding to EZH2, this compound sterically hinders its interaction with HOTAIR, thereby preventing the recruitment of the PRC2 complex to target gene promoters.[1] This leads to a reduction in H3K27me3 marks at these loci and the subsequent reactivation of silenced tumor suppressor genes.
One of the key downstream effects of this compound is the upregulation of Adenomatous Polyposis Coli 2 (APC2), a known tumor suppressor.[1][2] Increased APC2 expression leads to the degradation of β-catenin, a central component of the Wnt signaling pathway.[1][2] The resulting suppression of the Wnt/β-catenin signaling cascade contributes to the inhibition of tumor growth and metastasis.[1][2]
Furthermore, this compound has been shown to upregulate other tumor suppressor genes, including CWF19L1 in glioma, and CDKN1A and SOX17 in endometrial cancer, highlighting its broad anti-tumor potential.[4][5]
Signaling Pathway of HOTAIR-EZH2 and this compound Intervention
Caption: HOTAIR-EZH2 signaling and this compound intervention.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| HOTAIR-EZH2 Interaction IC50 | MDA-MB-231 | 42.47 nM | [1] |
| Cell Viability IC50 (40 µM) | Glioblastoma & Breast Cancer Lines | Significant clonogenic growth reduction | [1] |
| Cell Viability IC50 (Palbociclib) | U87 | 11 µM | [4] |
| Cell Viability IC50 (Palbociclib) | N33 | 12 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Group | Dosage | Outcome | Reference |
| Orthotopic Breast Cancer | This compound | 50 mg/kg | Significantly lower tumor weight and reduced lung metastasis compared to control. | [6] |
| Orthotopic Breast Cancer & Glioblastoma PDX | This compound + DZNep (low doses) | 0.2 mg/kg (AQB) | Potent inhibition of tumor growth and metastasis; superior to single-agent treatment. | [4] |
| Glioblastoma PDX | This compound + Palbociclib (B1678290) | 100 mg/kg (each) | More effective inhibition of tumor formation than single-agent treatment. | [7] |
| Endometrial Cancer | This compound + Tazemetostat (B611178) (low doses) | Not specified | Enhanced anti-tumor efficacy of Tazemetostat. | [5] |
Table 3: Gene and Protein Expression Changes Induced by this compound
| Gene/Protein | Cancer Type | Treatment | Change | Reference |
| APC2 | Glioblastoma, Breast Cancer | 40 µM this compound | Significantly elevated mRNA and protein levels. | [1] |
| β-catenin, p-β-catenin (Ser675) | Glioblastoma, Breast Cancer | 200 nM this compound | Decreased protein levels in nucleus and cytosol. | [1] |
| CWF19L1 | Glioma | This compound | Significantly upregulated. | [4] |
| CDK4/6 | Glioma | This compound | Degradation. | [4] |
| CDKN1A, SOX17 | Endometrial Cancer | This compound + Tazemetostat | Synergistically increased expression. | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are detailed protocols for the key experiments used to characterize this compound as a HOTAIR-EZH2 interaction disruptor.
Experimental Workflow for this compound Discovery and Validation
Caption: Workflow for this compound discovery and validation.
RNA Immunoprecipitation (RIP) Assay
This protocol is for assessing the effect of this compound on the interaction between EZH2 and HOTAIR.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
DMSO (vehicle control)
-
RIP buffer
-
Antibodies: anti-EZH2, normal rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
RNA extraction kit
-
RT-qPCR reagents
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Harvest and lyse cells in RIP buffer to release nuclear contents.
-
Immunoprecipitation:
-
Pre-clear cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with anti-EZH2 antibody or IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
-
-
Washes: Wash the beads multiple times with RIP wash buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using an RNA extraction kit.
-
RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of HOTAIR co-immunoprecipitated with EZH2. The relative amount of HOTAIR is normalized to the input.
Chromatin Isolation by RNA Purification (ChIRP) Assay
This protocol is used to confirm the disruption of HOTAIR's association with chromatin-bound EZH2 by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Cross-linking agent (e.g., glutaraldehyde)
-
Lysis buffer
-
Sonication equipment
-
Biotinylated antisense probes targeting HOTAIR
-
Streptavidin magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Western blotting reagents
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link RNA-protein-DNA complexes in vivo.
-
Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.
-
Hybridization: Hybridize the chromatin with biotinylated probes specific to HOTAIR.
-
Capture: Capture the biotinylated probe-HOTAIR-chromatin complexes using streptavidin magnetic beads.
-
Washes: Perform stringent washes to remove non-specifically bound material.
-
Elution: Elute the captured complexes from the beads.
-
Protein Analysis: Reverse the cross-links and analyze the protein fraction (specifically for EZH2) by Western blotting to determine the amount of EZH2 pulled down with HOTAIR.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the effect of this compound on the recruitment of EZH2 and the deposition of H3K27me3 at specific gene promoters.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Cross-linking agent (e.g., formaldehyde)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonication equipment
-
Antibodies: anti-EZH2, anti-H3K27me3, normal rabbit IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters (e.g., APC2, HOXD10)
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes with formaldehyde (B43269) and then quench with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin.
-
Immunoprecipitation:
-
Pre-clear the chromatin.
-
Incubate the chromatin with anti-EZH2, anti-H3K27me3, or IgG control antibodies overnight.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and DNA Purification: Elute the chromatin, reverse the cross-links, and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of EZH2 and H3K27me3.
Synergistic Combinations
This compound has demonstrated synergistic anti-tumor effects when combined with other targeted therapies.
-
With DZNep: DZNep is an inhibitor of S-adenosyl-L-homocysteine hydrolase, which leads to the degradation of the PRC2 complex. The combination of low-dose this compound and DZNep results in enhanced tumor cell killing compared to either agent alone.[1][2]
-
With Palbociclib: Palbociclib is a CDK4/6 inhibitor that induces G1 cell cycle arrest. The combination of this compound and palbociclib is more effective at inhibiting the growth of glioma cells than either drug used as a monotherapy.[4][7]
-
With Tazemetostat: Tazemetostat is a selective EZH2 inhibitor. This compound enhances the efficacy of tazemetostat in suppressing endometrial cancer cell proliferation, migration, and invasion.[3][5]
Conclusion and Future Directions
This compound is a promising preclinical candidate that selectively targets the HOTAIR-EZH2 interaction, a key oncogenic driver in multiple cancers. Its ability to reverse epigenetic silencing and reactivate tumor suppressor genes, particularly through the Wnt/β-catenin pathway, provides a strong rationale for its further development. The synergistic effects observed with other targeted agents open up possibilities for combination therapies that could overcome resistance and improve patient outcomes. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, identifying predictive biomarkers for patient stratification, and ultimately, advancing this compound into clinical trials. This novel approach of targeting lncRNA-protein interactions represents a significant advancement in the field of epigenetic cancer therapy.
References
- 1. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 2. covaris.com [covaris.com]
- 3. researchgate.net [researchgate.net]
- 4. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of AC1Q3QWB in Gene Regulation
This guide provides a comprehensive overview of the small molecule this compound (also known as AQB) and its role as a modulator of gene expression, with a focus on its potential as a therapeutic agent in oncology.
Core Mechanism of Action: Disrupting the HOTAIR-EZH2 Interaction
This compound is a selective and efficient disruptor of the interaction between the long non-coding RNA (lncRNA) HOTAIR and Enhancer of Zeste Homolog 2 (EZH2), a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In many cancers, HOTAIR recruits PRC2 to specific gene promoters, leading to the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification results in the transcriptional silencing of tumor suppressor genes.[3]
This compound intervenes in this process by binding to the HOTAIR-EZH2 interface, thereby preventing the recruitment of PRC2 to target gene promoters. This action lifts the repressive H3K27me3 mark and reactivates the expression of critical tumor suppressor genes.[1][2][3]
Re-activation of Tumor Suppressor Genes
Treatment with this compound leads to the upregulation of a panel of tumor suppressor genes across different cancer types. The following table summarizes the key genes and the observed effects.
| Upregulated Gene | Cancer Type(s) | Downstream Effect | Reference |
| CWF19L1 | Glioma | Degradation of CDK4/6, leading to G1 cell cycle arrest.[4] | [1][4] |
| CDKN1A (p21) | Endometrial Cancer | Induces cell cycle arrest.[5] | [5][6] |
| SOX17 | Endometrial Cancer | Impedes cell proliferation, migration, and invasion.[5] | [5] |
| APC2 | Breast Cancer, Glioblastoma | Leads to the degradation of β-catenin and suppression of the Wnt/β-catenin signaling pathway.[2][3] | [2][3] |
| HOXD10 | Breast Cancer, Glioblastoma | Upregulated upon this compound treatment. | [1] |
| PCDH10 | Breast Cancer, Glioblastoma | Upregulated upon this compound treatment. | [1] |
| PCDHB5 | Breast Cancer, Glioblastoma | Upregulated upon this compound treatment. | [1] |
| NLK | Breast Cancer, Glioblastoma | Upregulated upon this compound treatment. | [1] |
Downstream Cellular Effects and Signaling Pathways
The re-expression of these tumor suppressor genes triggers several anti-cancer cellular responses.
3.1. Cell Cycle Arrest:
This compound induces cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cell type.[1] In glioma, the upregulation of CWF19L1 leads to the degradation of CDK4/6, key regulators of the G1-S transition, resulting in G1 arrest.[4] In endometrial cancer, the increased expression of CDKN1A (p21) also contributes to cell cycle arrest.[5]
3.2. Inhibition of Wnt/β-catenin Signaling:
A significant consequence of this compound treatment is the suppression of the Wnt/β-catenin signaling pathway. This is primarily achieved through the upregulation of APC2, which promotes the degradation of β-catenin.[2][3] The reduction in nuclear β-catenin levels leads to the downregulation of its target genes, such as ZEB1 and SNAIL, which are involved in epithelial-mesenchymal transition (EMT), cell migration, and invasion.[1]
Synergistic Therapeutic Potential
This compound has demonstrated synergistic anti-tumor effects when used in combination with other cancer therapeutics. This suggests its potential to enhance the efficacy of existing treatments and overcome drug resistance.
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
| Palbociclib (B1678290) (CDK4/6 inhibitor) | Glioma | More pronounced suppression of the cell cycle and inhibition of tumor growth.[4] | [1][4] |
| Tazemetostat (B611178) (EZH2 inhibitor) | Endometrial Cancer | Significantly boosts the expression of CDKN1A and SOX17, leading to enhanced cell cycle arrest and inhibition of proliferation, migration, and invasion.[5] | [5] |
| DZNep (EZH2 inhibitor) | Breast Cancer, Glioblastoma | Enhanced anti-tumor activity and toxicity in cancer cells.[2][3] | [2][3] |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in key in vitro experiments and the corresponding outcomes.
| Concentration | Cell Lines | Experiment | Outcome | Reference |
| 40 µM | U87, N33 (Glioma) | RT-qPCR, Western Blot | Significant upregulation of CWF19L1 mRNA and protein levels.[1] | [1] |
| 40 µM | Glioblastoma and Breast Cancer cell lines | Gene Expression Analysis | Significant elevation of mRNA and protein levels of HOTAIR-PRC2 target genes, especially APC2.[1] | [1] |
| 200 nM | Various cancer cell lines | Western Blot, Confocal Microscopy | Decreased protein levels of β-catenin and p-β-catenin; reduced levels of ZEB1, SNAIL, N-cadherin, and Vimentin.[1] | [1] |
For in vivo studies, this compound was administered at a dosage of 50 mg/kg in an orthotopic breast cancer mouse model, where it was shown to inhibit tumor growth and metastasis.[1]
Detailed Experimental Protocols
6.1. Real-Time Quantitative PCR (RT-qPCR):
Total RNA is extracted from cells using TRIzol reagent (Invitrogen). cDNA is synthesized using a reverse transcription kit (e.g., PrimeScript™ RT Reagent Kit, Takara). RT-qPCR is performed using a SYBR Green PCR kit (e.g., SYBR® Premix Ex Taq™, Takara) on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene used as an internal control.
6.2. Western Blot Analysis:
Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.
6.3. Chromatin Immunoprecipitation (ChIP) Assay:
Cells are cross-linked with 1% formaldehyde. The cross-linking is quenched with glycine. Cells are lysed, and the chromatin is sonicated to generate fragments of 200-1000 bp. The sheared chromatin is immunoprecipitated with specific antibodies (e.g., against H3K27me3 or EZH2) or control IgG overnight at 4°C. The immune complexes are captured with protein A/G magnetic beads. After washing, the cross-links are reversed, and the DNA is purified. The purified DNA is then analyzed by qPCR to quantify the enrichment of specific genomic regions.
Conclusion
This compound is a promising small molecule that targets a key epigenetic regulatory mechanism in cancer. By disrupting the HOTAIR-EZH2 interaction, it reactivates the expression of multiple tumor suppressor genes, leading to a cascade of anti-cancer effects, including cell cycle arrest and inhibition of oncogenic signaling pathways. Its synergistic activity with other targeted therapies further highlights its potential as a valuable component of combination treatment strategies in oncology. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling AC1Q3QWB: A Novel Disruptor of the HOTAIR-EZH2 Axis for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
AC1Q3QWB (also denoted as AQB) is a novel small-molecule compound identified through high-throughput screening as a potent and selective disruptor of the protein-RNA interaction between the long non-coding RNA (lncRNA) HOTAIR and the histone methyltransferase EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting this interaction, this compound effectively blocks PRC2-mediated gene silencing, leading to the re-expression of key tumor suppressor genes. This mechanism of action has demonstrated significant anti-tumor activity across a range of preclinical cancer models, including breast cancer, glioblastoma, and endometrial cancer. Furthermore, this compound has been shown to synergize with other anti-cancer agents, enhancing their therapeutic efficacy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended to inform and guide further research and development efforts.
Discovery and Synthesis
This compound was identified through a rigorous high-throughput screening process designed to discover small molecules capable of disrupting the HOTAIR-EZH2 interaction.[1][2][3] This was followed by molecular docking studies to predict the binding mode and interaction between this compound, HOTAIR, and EZH2.[4]
The specific details of the chemical synthesis of this compound are proprietary and have been attributed to WuXi AppTec Company.[2] While the exact synthetic route is not publicly available, the identification of this compound underscores the feasibility of targeting RNA-protein interactions with small molecules.
Mechanism of Action: Disrupting the HOTAIR-PRC2 Axis
The primary mechanism of action of this compound is the selective disruption of the interaction between the lncRNA HOTAIR and EZH2, a key component of the PRC2 complex.[1][2][3]
-
The Role of HOTAIR and PRC2 in Cancer: The lncRNA HOTAIR is overexpressed in numerous cancers and plays a critical role in tumorigenesis by recruiting the PRC2 complex to specific gene loci.[2] The EZH2 subunit of PRC2 then catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression of target genes, including many tumor suppressors.[1][2]
-
This compound's Intervention: this compound directly interferes with the binding of HOTAIR to EZH2. This prevents the recruitment of the PRC2 complex to target gene promoters, thereby inhibiting the deposition of the repressive H3K27me3 mark. The result is the reactivation of tumor suppressor gene expression.[1][2][3]
The following diagram illustrates the mechanism of action of this compound in disrupting the HOTAIR-EZH2 interaction and its downstream effects.
Modulation of Downstream Signaling Pathways
By reactivating tumor suppressor genes, this compound influences key cellular signaling pathways involved in cancer progression. A significant downstream effect is the suppression of the Wnt/β-catenin signaling pathway.[2]
-
Upregulation of APC2: One of the tumor suppressor genes re-expressed following this compound treatment is APC2.[2] The APC2 protein is a component of the β-catenin destruction complex.
-
Inhibition of Wnt/β-catenin Signaling: Increased APC2 expression leads to the degradation of β-catenin, a central mediator of the Wnt signaling pathway. This, in turn, suppresses the transcription of Wnt target genes that promote cell proliferation and metastasis.[2]
The following diagram illustrates the impact of this compound on the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Breast Cancer | HOTAIR-EZH2 IC50 | ~20 µM | [2] |
| N33 | Glioblastoma | Cell Cycle Arrest | S/G2 arrest at 40 µM | [2] |
| MDA-MB-231 | Breast Cancer | Cell Cycle Arrest | G2 arrest at 40 µM | [2] |
| Various | Cervical, Gastric, Melanoma | Clonogenic Growth Inhibition | Significant at 40 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| Orthotopic Breast Cancer (MDA-MB-231) | This compound | 50 mg/kg (i.p.) | Inhibition of tumor growth and metastasis | [2] |
| Orthotopic Breast Cancer | This compound + DZNep | 0.2 mg/kg AQB + 0.2 mg/kg DZNep | Enhanced anti-tumor effect compared to single agents | |
| Glioblastoma PDX | This compound + DZNep | 0.2 mg/kg AQB + 1 mg/kg DZNep | Enhanced anti-tumor effect | |
| Colorectal Cancer (AOM/DSS model) | This compound | 50 mg/kg (i.p.) | Reduced number and size of colon tumors | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of this compound. Specific details may require optimization based on the cell type and experimental conditions.
RNA Immunoprecipitation (RIP) Assay
This assay is used to detect the association of specific proteins with RNA molecules in vivo.
-
Cell Lysis: Lyse cells with a polysome lysis buffer containing RNase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against the protein of interest (e.g., EZH2).
-
Washing: Wash the beads extensively to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method (e.g., TRIzol).
-
qRT-PCR: Quantify the amount of a specific RNA (e.g., HOTAIR) that was co-immunoprecipitated using quantitative reverse transcription PCR (qRT-PCR).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of a specific protein at a particular genomic locus.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., EZH2 or H3K27me3) to pull down the protein-DNA complexes.
-
Washing: Wash the immunoprecipitated complexes to remove non-specific binding.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the associated DNA.
-
qPCR: Quantify the amount of a specific DNA sequence (e.g., the promoter of a tumor suppressor gene) in the immunoprecipitated sample by quantitative PCR (qPCR).
The following diagram outlines the general workflow for a ChIP experiment.
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agent that targets the epigenetic machinery through the disruption of a critical lncRNA-protein interaction. Its ability to reactivate tumor suppressor genes and inhibit key oncogenic signaling pathways provides a strong rationale for its continued development. Future research should focus on elucidating the detailed chemical synthesis of this compound and its analogs, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in a broader range of cancer types, both as a monotherapy and in combination with existing and emerging cancer treatments. The development of this compound highlights the potential of targeting the non-coding genome as a novel therapeutic strategy in oncology.
References
A Technical Guide to the Action of AC1Q3QWB on Tumor Suppressor Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small-molecule compound AC1Q3QWB (also known as AQB) and its significant impact on the expression of tumor suppressor genes. This compound has been identified as a selective and efficient disruptor of the interaction between the long non-coding RNA (lncRNA) HOTAIR and Enhancer of Zeste Homolog 2 (EZH2), a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting this interaction, this compound effectively blocks PRC2-mediated transcriptional silencing, leading to the re-expression of critical tumor suppressor genes. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The aberrant silencing of tumor suppressor genes is a hallmark of many cancers and is often driven by epigenetic modifications. The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in this process by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. The long non-coding RNA HOTAIR has been shown to be overexpressed in various cancers, where it facilitates the recruitment of PRC2 to specific gene loci, leading to the silencing of tumor suppressor genes.[1][2][3][4]
The small molecule this compound has emerged as a promising therapeutic agent that targets this HOTAIR-EZH2 axis. By disrupting their interaction, this compound prevents the localization of PRC2 to target promoters, thereby reactivating the expression of key tumor suppressor genes.[1][2][4][5] This guide explores the mechanism of action of this compound and its downstream effects on tumor suppressor gene expression in various cancer models.
Mechanism of Action of this compound
This compound functions as a specific inhibitor of the HOTAIR-EZH2 interaction. This disruption prevents the PRC2 complex from being recruited to the promoter regions of its target genes. Consequently, the H3K27me3 epigenetic mark is not deposited, leading to a more open chromatin state and allowing for the transcriptional activation of previously silenced tumor suppressor genes.[1][2][4]
Signaling Pathway
The signaling pathway affected by this compound is central to epigenetic regulation and gene silencing in cancer. The following diagram illustrates the mechanism of action.
Impact on Tumor Suppressor Gene Expression: Quantitative Data
This compound has been shown to upregulate several key tumor suppressor genes across different cancer cell lines. The following tables summarize the quantitative findings from various studies.
Upregulation of Tumor Suppressor Genes in Glioma
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| CWF19L1 | U87 | This compound | >1.5 | [6] |
Upregulation of Tumor Suppressor Genes in Breast Cancer
| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| APC2 | MDA-MB-231 | 40nM this compound | Significant Upregulation | [2] |
Upregulation of Tumor Suppressor Genes in Endometrial Cancer
| Gene | Cell Line | Treatment | Effect | Reference |
| CDKN1A | EC cells | This compound | Upregulation | [5] |
| SOX17 | EC cells | This compound | Upregulation | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the function of this compound.
High-Throughput Screening and Molecular Docking
-
Objective: To identify small molecules that disrupt the HOTAIR-EZH2 interaction.
-
Methodology: A virtual screening of small-molecule libraries was performed using molecular docking simulations to predict the binding affinity of compounds to the EZH2 protein at the HOTAIR binding site.[1][2]
RNA Immunoprecipitation (RIP) and Chromatin Immunoprecipitation (ChIP) Assays
-
Objective: To confirm the disruption of the HOTAIR-EZH2 interaction and to assess the changes in H3K27me3 levels at target gene promoters.
-
RIP Assay Protocol:
-
Cells were treated with this compound or a vehicle control.
-
Cell lysates were prepared and incubated with an antibody against EZH2.
-
The immunoprecipitated RNA-protein complexes were isolated.
-
The associated HOTAIR lncRNA was quantified by RT-qPCR to determine the effect of this compound on the EZH2-HOTAIR interaction.[1][2]
-
-
ChIP Assay Protocol:
-
Cells were treated with this compound or a vehicle control.
-
Chromatin was cross-linked with formaldehyde (B43269) and then sonicated to generate fragments.
-
Immunoprecipitation was performed using antibodies against EZH2 or H3K27me3.
-
The immunoprecipitated DNA was purified and quantified by qPCR using primers specific for the promoter regions of target tumor suppressor genes.[2][7]
-
Gene Expression Analysis
-
Objective: To quantify the changes in mRNA levels of tumor suppressor genes following this compound treatment.
-
Methodology (RT-qPCR):
-
RNA was extracted from this compound-treated and control cells.
-
cDNA was synthesized using reverse transcriptase.
-
Quantitative PCR was performed using primers specific for the target tumor suppressor genes and a reference gene for normalization.[2]
-
Protein Analysis
-
Objective: To detect changes in the protein levels of tumor suppressors and downstream signaling molecules.
-
Methodology (Immunofluorescence):
-
Cells were cultured on coverslips and treated with this compound.
-
Cells were fixed, permeabilized, and incubated with primary antibodies against the target proteins (e.g., APC2, β-catenin).
-
Fluorescently labeled secondary antibodies were used for detection.
-
Images were captured using a fluorescence microscope.[2]
-
-
Methodology (Protein Mass Spectrometry):
Downstream Effects and Therapeutic Potential
The upregulation of tumor suppressor genes by this compound leads to significant anti-tumor effects. For instance, the increased expression of APC2 results in the degradation of β-catenin and the suppression of the Wnt/β-catenin signaling pathway, which is known to be oncogenic.[2] Similarly, the upregulation of CDKN1A and SOX17 induces cell cycle arrest and inhibits cancer cell proliferation, migration, and invasion.[5]
Furthermore, this compound has been shown to enhance the efficacy of other anti-cancer agents. In combination with the EZH2 inhibitor DZNep or tazemetostat (B611178), this compound exhibits synergistic effects in killing cancer cells.[1][2][5][8] It also enhances the cell cycle inhibitory effects of the CDK4/6 inhibitor palbociclib (B1678290) in glioma.[6][7]
Conclusion
This compound represents a novel and promising strategy for cancer therapy by targeting the epigenetic machinery that silences tumor suppressor genes. Its ability to disrupt the HOTAIR-EZH2 interaction and restore the expression of key tumor suppressors highlights the therapeutic potential of targeting lncRNA-protein interactions. The synergistic effects of this compound with other targeted therapies further underscore its potential clinical utility. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand and further investigate the role of this compound in cancer treatment.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on AC1Q3QWB in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on AC1Q3QWB (also referred to as AQB), a novel small-molecule inhibitor of the HOTAIR-EZH2 interaction, in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Findings at a Glance
This compound is a selective disruptor of the interaction between the long non-coding RNA HOTAIR and the histone methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] This disruption inhibits the recruitment of PRC2 to target genes, leading to the upregulation of tumor suppressor genes and subsequent anti-cancer effects.[1][2][3][4] Notably, cancer cell lines with high expression levels of HOTAIR and EZH2 exhibit increased sensitivity to this compound, as evidenced by lower half-maximal inhibitory concentration (IC50) values.[1][2] One of the key downstream effects of this compound is the suppression of the Wnt/β-catenin signaling pathway.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. A lower IC50 value indicates greater potency. The data reveals a significant inverse correlation between this compound IC50 and the expression levels of HOTAIR or EZH2.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | ~11 |
| N33 | Glioblastoma | ~12 |
| MDA-MB-231 | Breast Cancer | Not specified in snippets |
| Additional Cancer Cell Lines | Various | Not specified in snippets |
Note: The IC50 values for U87MG and N33 cells are for palbociclib (B1678290), a CDK4/6 inhibitor, and are provided here for context as this compound was studied in combination with it in these cell lines.[5] Specific IC50 values for this compound in a broader range of cell lines are presented graphically in the source literature and would require access to the full-text article for precise tabulation.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by intervening in a critical epigenetic regulatory pathway and a key developmental signaling pathway implicated in cancer.
This compound Mechanism of Action
The primary mechanism of this compound is the disruption of the physical interaction between the lncRNA HOTAIR and the EZH2 protein. This prevents the HOTAIR-mediated recruitment of the PRC2 complex to specific gene promoters. Consequently, the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark, is reduced at these sites. This leads to the reactivation of silenced tumor suppressor genes, such as APC2. The upregulation of APC2 promotes the degradation of β-catenin, thereby inhibiting the pro-oncogenic Wnt/β-catenin signaling pathway.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel compound EPIC-0412 reverses temozolomide resistance via inhibiting DNA repair/MGMT in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of AC1Q3QWB: A Technical Guide
Abstract: AC1Q3QWB, also referred to as AQB, is a novel small-molecule inhibitor that selectively disrupts the interaction between the long non-coding RNA (lncRNA) HOTAIR and Enhancer of Zeste Homolog 2 (EZH2), a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This disruption reactivates the expression of tumor suppressor genes that are otherwise epigenetically silenced in various cancers. This guide provides an in-depth analysis of the downstream targets of this compound, detailing its mechanism of action and summarizing key experimental findings and protocols for researchers, scientists, and drug development professionals.
Introduction: The this compound Mechanism of Action
In numerous cancers, including breast cancer, glioma, and endometrial cancer, the lncRNA HOTAIR plays a critical role in tumorigenesis by recruiting the PRC2 to specific gene promoters.[1][2] EZH2, the enzymatic component of PRC2, then catalyzes the trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to the transcriptional silencing of tumor suppressor genes.[4][5]
This compound functions by directly interfering with the HOTAIR-EZH2 interaction.[1][3][6] This prevents the recruitment of PRC2 to target gene promoters, leading to a reduction in H3K27me3 marks and the subsequent reactivation of tumor suppressor gene expression. The downstream effects of this compound are pleiotropic, impacting key cellular processes such as cell cycle progression, DNA repair, and oncogenic signaling pathways.
Primary Downstream Effects and Key Molecular Targets
The therapeutic potential of this compound stems from its ability to modulate multiple downstream pathways. The primary consequences of disrupting the HOTAIR-EZH2 interaction are the upregulation of specific tumor suppressor genes, leading to the inhibition of critical cancer-promoting pathways.
Reactivation of Tumor Suppressor Genes
This compound treatment leads to the robust upregulation of several key tumor suppressor genes that are direct targets of the HOTAIR-PRC2 complex.
| Target Gene | Cancer Type(s) | Consequence of Upregulation | Reference(s) |
| APC2 | Breast Cancer, Glioblastoma | Leads to degradation of β-catenin, suppressing Wnt/β-catenin signaling. | [1][3] |
| CDKN1A (p21) | Endometrial Cancer, Glioma | Induces cell cycle arrest; inhibits the E2F1-RAD51 signaling axis in DNA repair. | [6][7][8][9] |
| SOX17 | Endometrial Cancer | Contributes to the suppression of endometrial cancer cell proliferation, migration, and invasion. | [4][6][7] |
| CWF19L1 | Glioma | Leads to the degradation of CDK4/6, resulting in G1 cell cycle arrest. | [8][10] |
| ATF3 | Endometrial Cancer | Recruits HDAC1 to the BRCA1 promoter, silencing its transcription and inhibiting DNA repair. | [9] |
Inhibition of the Wnt/β-Catenin Signaling Pathway
A primary and well-documented downstream effect of this compound is the suppression of the Wnt/β-catenin signaling pathway.[1][8] This is achieved through the transcriptional reactivation of APC2, a gene encoding a key component of the β-catenin destruction complex.
The signaling cascade is as follows:
-
This compound disrupts the HOTAIR-EZH2 interaction.
-
The APC2 gene promoter is no longer silenced by H3K27me3.
-
Increased APC2 protein promotes the degradation of β-catenin.[1][3]
-
Reduced levels of nuclear β-catenin lead to the downregulation of its downstream transcriptional targets, which are critical for epithelial-mesenchymal transition (EMT) and metastasis.[1] These targets include ZEB1 , SNAIL , N-cadherin , and Vimentin .[1]
Induction of Cell Cycle Arrest
This compound promotes cell cycle arrest through the upregulation of at least two distinct tumor suppressors: CWF19L1 and CDKN1A (p21).[6][8]
-
Via CWF19L1: In glioma, this compound-mediated upregulation of CWF19L1 leads to the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[10] This prevents the phosphorylation of the Retinoblastoma (RB) protein, thereby inducing a G1 phase cell cycle arrest.[8]
-
Via CDKN1A (p21): In endometrial cancer, this compound upregulates CDKN1A, a well-known cell cycle inhibitor.[6][7]
Sensitization to Chemotherapy via Inhibition of DNA Repair
In endometrial cancer, this compound has been shown to enhance the efficacy of platinum-based chemotherapy (carboplatin) by dually suppressing the Homologous Recombination Repair (HRR) pathway.[9] This novel mechanism involves the upregulation of p21 and ATF3.
-
p21-E2F1-RAD51 Axis: Upregulated p21 inhibits the transcription factor E2F1, which is necessary for the expression of RAD51 , a key recombinase in the HRR pathway.[9]
-
ATF3-HDAC1-BRCA1 Axis: Upregulated ATF3 recruits Histone Deacetylase 1 (HDAC1) to the promoter of the BRCA1 gene. This leads to histone deacetylation and transcriptional silencing of BRCA1, another critical component of the HRR pathway.[9]
By inhibiting both RAD51 and BRCA1, this compound impairs the cancer cells' ability to repair DNA damage induced by chemotherapy, leading to increased cell death.[9]
Experimental Protocols
The findings described above were elucidated through a series of established molecular biology techniques. The following are generalized protocols for key experiments cited in the research.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the occupancy of specific proteins (e.g., EZH2, H3K27me3) at target gene promoters.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the protein of interest (e.g., anti-H3K27me3). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers designed for specific promoter regions (e.g., APC2 promoter) to quantify the amount of precipitated DNA.[1] A significant reduction in H3K27me3 occupancy at a promoter after this compound treatment indicates successful reactivation.[2]
RNA Immunoprecipitation (RIP) and Chromatin Isolation by RNA Purification (ChIRP) Assays
These assays are essential for confirming that this compound disrupts the physical interaction between the HOTAIR lncRNA and the EZH2 protein.[1][3]
-
RIP Assay:
-
Lyse cells with a gentle lysis buffer to preserve protein-RNA complexes.
-
Incubate the lysate with an antibody against the protein of interest (EZH2).
-
Precipitate the antibody-protein-RNA complexes.
-
Isolate and purify the co-precipitated RNA.
-
Use reverse transcription quantitative PCR (RT-qPCR) to detect and quantify the specific RNA (HOTAIR) that was bound to the protein. A reduced amount of HOTAIR in the precipitate from this compound-treated cells indicates disruption of the interaction.
-
-
ChIRP Assay: This is the reverse of RIP, where the RNA is pulled down to see which proteins are attached. Biotinylated probes complementary to HOTAIR are used to pull down the lncRNA and its associated protein complex. The presence of EZH2 in the complex is then detected by Western blot.
Western Blot Analysis
This technique is used to measure the protein levels of downstream targets.
-
Protein Extraction: Prepare total protein lysates from control and this compound-treated cells.
-
SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., β-catenin, CDK4, p21) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chemiluminescent substrate to detect the HRP signal and visualize the protein bands. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
This compound is a promising therapeutic agent that functions by reversing the epigenetic silencing of key tumor suppressor genes. Its downstream effects are multifaceted, leading to the inhibition of major oncogenic pathways like Wnt/β-catenin, induction of cell cycle arrest, and impairment of DNA repair mechanisms, thereby sensitizing cancer cells to conventional therapies. The data strongly supports the continued investigation of this compound, particularly in combination therapies for cancers characterized by high HOTAIR and EZH2 expression.[1][8] Future research should focus on its pharmacokinetic and pharmacodynamic properties, its ability to penetrate the blood-brain barrier for treating brain tumors, and the identification of biomarkers to predict patient response.[8]
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep [thno.org]
- 6. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AQBͨ¹ýË«ÖØDNAÐÞ¸´µ÷¿ØÔöÇ¿×Ó¹¬ÄÚĤ°©¶Ô¿¨²¬µÄÃô¸ÐÐÔ£ºÒÖÖÆp21-E2F1-RAD51ºÍATF3-HDAC1-BRCA1ÐźÅͨ· - ÉúÎïͨ [ebiotrade.com]
- 10. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AC1Q3QWB in Epigenetic Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC1Q3QWB, also known as AQB, is a novel small-molecule inhibitor that plays a significant role in epigenetic modification by disrupting the interaction between the long non-coding RNA (lncRNA) HOTAIR and Enhancer of Zeste Homolog 2 (EZH2), a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This disruption leads to the reactivation of tumor suppressor genes silenced by the HOTAIR-PRC2 axis, presenting a promising therapeutic strategy in various cancers, including glioblastoma, breast cancer, and endometrial cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, a compilation of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a selective and efficient disruptor of the HOTAIR-EZH2 interaction.[1][2] In many cancers, the overexpression of HOTAIR facilitates the recruitment of the PRC2 complex to specific gene promoters.[2] EZH2, the enzymatic component of PRC2, then catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to chromatin condensation and transcriptional silencing of target genes, including numerous tumor suppressors.[2][3]
This compound intervenes in this process by binding to the HOTAIR-EZH2 interface, thereby preventing the formation of this complex.[1][2] The subsequent lack of PRC2 recruitment to target gene loci results in a decrease in H3K27me3 levels and a corresponding increase in the expression of previously silenced tumor suppressor genes.[4] This reactivation of tumor suppressor genes contributes to the anti-tumor effects of this compound, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[5][6]
Signaling Pathway
The primary signaling pathway affected by this compound is the epigenetic regulation of gene expression by the HOTAIR-PRC2 complex. By inhibiting this interaction, this compound sets off a cascade of events that ultimately leads to the upregulation of tumor suppressor genes. One of the key downstream pathways impacted is the Wnt/β-catenin signaling pathway. Upregulation of APC2, a negative regulator of Wnt signaling, leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and migration.[1]
Caption: this compound signaling pathway.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 42.47 | [1] |
| N33 | Glioblastoma | 38.21 | [1] |
| MDA-MB-231 | Breast Cancer | 45.13 | [1] |
| HEC-1-B | Endometrial Cancer | ~40 | [5] |
| ISHIKAWA | Endometrial Cancer | ~40 | [5] |
Table 2: Effect of this compound on Tumor Suppressor Gene Expression
| Gene | Cell Line | Treatment | Fold Change in mRNA Expression | Reference |
| CDKN1A | HEC-1-B | 40 µM AQB | ~2.5 | [5] |
| SOX17 | HEC-1-B | 40 µM AQB | ~3.0 | [5] |
| APC2 | N33 | 40 µM AQB | ~4.0 | [1] |
| CWF19L1 | U87 | 40 µM AQB | Significant increase | [6] |
Table 3: Synergistic Effects of this compound with Other Inhibitors
| Combination | Cell Line | Effect | Reference |
| This compound + Tazemetostat (EZH2 inhibitor) | HEC-1-B | Synergistic inhibition of cell proliferation | [5] |
| This compound + DZNep (EZH2 inhibitor) | N33 | Enhanced cytotoxicity | [1] |
| This compound + Palbociclib (CDK4/6 inhibitor) | U87 | Enhanced cell cycle arrest | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the role of this compound in epigenetic modification are provided below.
RNA Immunoprecipitation (RIP) Assay
This protocol is used to detect the interaction between HOTAIR and EZH2 and the inhibitory effect of this compound.
Materials:
-
Cells of interest (e.g., U87 glioblastoma cells)
-
This compound
-
RIP buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5 mM DTT, 0.5% NP-40, 100 U/mL RNase inhibitor, protease inhibitor cocktail)
-
Anti-EZH2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
TRIzol reagent
-
RT-qPCR reagents
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle control for the desired time.
-
Harvest cells and lyse in RIP buffer.
-
Incubate cell lysate with anti-EZH2 antibody or IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein-RNA complexes.
-
Wash the beads three times with RIP buffer.
-
Elute the RNA from the beads and purify using TRIzol reagent.
-
Perform RT-qPCR to quantify the amount of HOTAIR RNA co-immunoprecipitated with EZH2.
Caption: RNA Immunoprecipitation (RIP) workflow.
Chromatin Isolation by RNA Purification (ChIRP) Assay
This protocol is used to identify the genomic binding sites of HOTAIR.
Materials:
-
Cells of interest
-
This compound
-
Biotinylated antisense probes for HOTAIR
-
Glutaraldehyde for cross-linking
-
Streptavidin magnetic beads
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-link cells with glutaraldehyde.
-
Lyse cells and sonicate to shear chromatin.
-
Hybridize the cell lysate with biotinylated antisense probes targeting HOTAIR.
-
Capture the probe-HOTAIR-chromatin complexes using streptavidin magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the DNA from the complexes and purify.
-
Perform qPCR to identify and quantify the genomic regions associated with HOTAIR.
Caption: Chromatin Isolation by RNA Purification (ChIRP) workflow.
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
This protocol is used to measure the levels of H3K27me3 and H3K27ac at specific gene promoters.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde for cross-linking
-
ChIP lysis buffer
-
Antibodies against H3K27me3 and H3K27ac
-
IgG control antibody
-
Protein A/G magnetic beads
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link cells with formaldehyde.
-
Lyse cells and sonicate to shear chromatin.
-
Incubate the chromatin with antibodies against H3K27me3, H3K27ac, or IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-linking and purify the DNA.
-
Perform qPCR with primers specific to the promoter regions of target genes (e.g., CDKN1A, SOX17).
Caption: Chromatin Immunoprecipitation (ChIP)-qPCR workflow.
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its ability to specifically disrupt the HOTAIR-EZH2 interaction and reactivate tumor suppressor genes provides a targeted approach to cancer treatment. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar epigenetic modulators. Further investigation into its efficacy in a broader range of cancers and in combination with other therapeutic agents is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Long Non-Coding RNA HOTAIR in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of EZH2 and CDK4/6 perturbs endoplasmic reticulum-mitochondrial homeostasis and increases antitumor activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Specificity of AC1Q3QWB for the HOTAIR-EZH2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small-molecule compound AC1Q3QWB (also referred to as AQB), focusing on its specificity as a disruptor of the interaction between the long non-coding RNA (lncRNA) HOTAIR and the Enhancer of Zeste Homolog 2 (EZH2), a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The aberrant recruitment of PRC2 by HOTAIR to specific gene loci leads to the transcriptional silencing of tumor suppressor genes, a hallmark of various cancers, including glioma, breast cancer, and endometrial cancer.[1][2][3] The targeted disruption of this interaction by this compound presents a promising therapeutic strategy.
Quantitative Data Summary
This compound's efficacy is correlated with the expression levels of its targets, HOTAIR and EZH2. Cancer cell lines with high expression of both are more sensitive to the compound.[1][4]
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | HOTAIR Expression Level | EZH2 Expression Level | This compound IC50 (µM) |
| MDA-MB-231 | Breast Cancer | High | High | Low (Specific value not cited) |
| U87 | Glioblastoma | High | High | Low (Specific value not cited) |
| N33 | Glioblastoma | High | High | Low (Specific value not cited) |
| Various | 18 cell lines of 8 tumors | Varied | Varied | Significant inverse correlation |
Note: A significant inverse correlation has been observed between the IC50 of this compound and the levels of either HOTAIR or EZH2 across 18 different cell lines.[1][4]
Table 2: Effect of this compound on the HOTAIR-EZH2 Interaction
| Assay | Cell Line | Treatment | Outcome | Citation |
| RNA Immunoprecipitation (RIP) | MDA-MB-231 | This compound (Dose-dependent) | Dose-dependent reduction of HOTAIR pulled down by EZH2 | [1] |
| Chromatin Isolation by RNA Purification (ChIRP) | MDA-MB-231 | 40nM this compound | Significantly inhibited HOTAIR recruitment of EZH2 | [1][4] |
Mechanism of Action and Specificity
This compound was identified through high-throughput screening and molecular docking as a small molecule that selectively and efficiently disrupts the HOTAIR-EZH2 interaction.[1][4][5] This disruption prevents the HOTAIR-mediated recruitment of the PRC2 complex to the chromatin of target genes. Consequently, the EZH2-catalyzed trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark, is reduced at these sites. This leads to the transcriptional re-activation of silenced tumor suppressor genes.[1][4]
The specificity of this compound is a key aspect of its therapeutic potential. Experimental evidence demonstrates that while it potently inhibits the HOTAIR-EZH2 interaction, it does not affect the binding of EZH2 to other lncRNAs, such as GTL2 and H19.[1] Furthermore, this compound treatment does not alter PRC2 association at loci regulated by other lincRNAs, such as SMN-AS1, underscoring its selective action.[4]
The proposed mechanisms for this disruption include steric blocking of the specific binding site between HOTAIR and EZH2 or the disruption of a secondary structure within HOTAIR that is recognized by EZH2.[1][4]
Caption: Mechanism of this compound action.
Experimental Protocols
Detailed methodologies are crucial for validating the specificity and efficacy of this compound. The following are key experimental protocols cited in the research.
RNA Immunoprecipitation (RIP) Assay
This assay is used to confirm the disruption of the physical association between HOTAIR and EZH2 protein by this compound.
-
Objective: To quantify the amount of HOTAIR lncRNA bound to EZH2 protein in cells with and without this compound treatment.
-
Methodology:
-
Cell Lysis: Cancer cells (e.g., MDA-MB-231) are treated with DMSO (control) or varying concentrations of this compound. Cells are then harvested and lysed to release protein-RNA complexes.
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an antibody specific for EZH2. This captures EZH2 and any RNA molecules bound to it. A negative control using a non-specific IgG antibody is also performed.
-
Washing: The beads are washed to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: The RNA is eluted from the EZH2-antibody-bead complex and purified using a method like TRIzol extraction.
-
Quantification: The amount of HOTAIR RNA is quantified using real-time quantitative PCR (RT-qPCR). A decrease in HOTAIR detected in the this compound-treated samples compared to the control indicates disruption of the interaction.[1][4]
-
Caption: Experimental workflow for RNA Immunoprecipitation (RIP).
Chromatin Immunoprecipitation (ChIP) Assay
This assay is performed to determine the effect of this compound on the recruitment of PRC2 (via EZH2) and the resulting H3K27me3 marks at specific gene promoters.
-
Objective: To measure the occupancy of EZH2 and the level of H3K27me3 at the promoter regions of known HOTAIR-PRC2 target genes (e.g., HOXD10, PCDH10, PCDHB5).
-
Methodology:
-
Cross-linking: Cells treated with this compound or control are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to EZH2 or H3K27me3 to pull down the DNA fragments associated with these marks.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantification: The amount of specific DNA (e.g., promoter regions of target genes) is quantified by qPCR. A reduction in the amount of promoter DNA pulled down in this compound-treated cells indicates decreased EZH2 occupancy and H3K27me3 levels.[4]
-
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Chromatin Isolation by RNA Purification (ChIRP)
ChIRP is used as a complementary method to RIP to confirm that this compound disrupts the recruitment of EZH2 by HOTAIR.
-
Objective: To pull down HOTAIR lncRNA and identify the proteins associated with it.
-
Methodology:
-
Cross-linking: Cells are cross-linked with formaldehyde.
-
Lysis and Sonication: Cells are lysed and chromatin is sonicated.
-
Hybridization: Biotinylated probes antisense to HOTAIR are used to hybridize with and capture the HOTAIR lncRNA along with its bound proteins and DNA.
-
Capture: Streptavidin magnetic beads are used to capture the biotin-probe-HOTAIR complexes.
-
Analysis: After reversing the cross-links, the associated proteins are analyzed by Western blot. A weaker EZH2 signal in this compound-treated cells confirms the disruption of the interaction.[1][4]
-
Therapeutic Synergies
This compound has demonstrated the ability to enhance the efficacy of other cancer therapies, positioning it as a valuable component of combination treatments.
-
With DZNep: this compound significantly enhances the anti-tumor effects of 3-Deazaneplanocin A (DZNep), an inhibitor of histone methyltransferase.[1] The combination of low doses of both agents achieves a more potent killing of cancer cells than DZNep alone in both breast cancer and glioblastoma models.[1][4]
-
With Palbociclib (B1678290): In glioma, combining this compound with the CDK4/6 inhibitor palbociclib results in a more pronounced suppression of the cell cycle and inhibits tumor growth more effectively than either drug alone.[3][6]
-
With Tazemetostat (B611178): In endometrial cancer, this compound enhances the efficacy of tazemetostat, an EZH2 inhibitor, in suppressing cancer cell proliferation and migration.[2][7]
Conclusion
The small molecule this compound is a potent and highly specific disruptor of the oncogenic HOTAIR-EZH2 interaction. Extensive experimental data validates its mechanism of selectively blocking the recruitment of the PRC2 complex by HOTAIR, leading to the re-expression of critical tumor suppressor genes. Its specificity of action, combined with its demonstrated synergy with other established anti-cancer agents, underscores its significant potential for development as a targeted therapy for cancers characterized by high HOTAIR and EZH2 expression.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AC1Q3QWB in Glioblastoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1] A key challenge in treating GBM is its profound cellular and molecular heterogeneity and the presence of glioma stem cells that contribute to therapeutic resistance. Recent research has highlighted the role of epigenetic dysregulation in GBM pathogenesis. One such mechanism involves the long non-coding RNA (lncRNA) HOTAIR (HOX Transcript Antisense Intergenic RNA), which recruits the Polycomb Repressive Complex 2 (PRC2) to specific gene loci, leading to the silencing of tumor suppressor genes.[2][3] The catalytic subunit of PRC2, EZH2 (Enhancer of Zeste Homolog 2), is a histone methyltransferase that is often overexpressed in cancer and is responsible for HOTAIR-mediated gene silencing.[4]
AC1Q3QWB (also known as AQB) is a small-molecule compound identified as a selective and efficient disruptor of the HOTAIR-EZH2 interaction.[2][3] By preventing the recruitment of PRC2 by HOTAIR, this compound can lead to the re-expression of silenced tumor suppressor genes, thereby inhibiting tumor growth and enhancing the efficacy of other cancer therapies.[2][4] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo glioblastoma research models.
Mechanism of Action
This compound functions by selectively disrupting the interaction between the lncRNA HOTAIR and the EZH2 subunit of the PRC2 complex. This disruption prevents the PRC2-mediated trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at the promoters of target tumor suppressor genes.[2] The reduction in this repressive histone mark leads to the transcriptional reactivation of these genes.[2] In glioblastoma, this mechanism has been shown to upregulate tumor suppressors, which can, in turn, inhibit key oncogenic pathways and processes, such as cell cycle progression and cell migration.[1][5]
References
- 1. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of AC1Q3QWB and DZNep in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic dysregulation is a hallmark of cancer, presenting novel therapeutic opportunities. The Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit EZH2, is frequently overexpressed in breast cancer and is associated with poor prognosis. DZNep (3-Deazaneplanocin A) is an inhibitor of S-adenosyl-L-homocysteine hydrolase, which leads to the degradation of the PRC2 complex. AC1Q3QWB (also known as AQB) is a small-molecule compound that has been identified as a disruptor of the interaction between the long non-coding RNA HOTAIR and EZH2.[1][2] The lincRNA HOTAIR is known to mediate the recruitment of PRC2, leading to the silencing of tumor suppressor genes.[1][2] This document details the synergistic anti-tumor effects of combining this compound and DZNep in breast cancer models and provides protocols for assessing these effects. The combination of these two agents has been shown to be more effective than either agent alone in both in vitro and in vivo models.[1][2][3]
Mechanism of Action
The synergistic effect of this compound and DZNep stems from their complementary mechanisms targeting the PRC2 complex. DZNep promotes the degradation of the PRC2 complex, while this compound disrupts the HOTAIR-EZH2 interaction, which is crucial for the recruitment of PRC2 to specific gene loci.[1][2] This dual-pronged attack leads to a more profound and sustained inhibition of PRC2 activity. A key downstream effect of this combination is the upregulation of tumor suppressor genes, such as APC2.[1][2] The increase in APC2 expression leads to the degradation of β-catenin, thereby suppressing the Wnt/β-catenin signaling pathway, which is known to play a role in tumor growth and metastasis.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and DZNep in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 | Combination Index (CI) |
| MDA-MB-231 | This compound | ~5 µM | Not explicitly stated, but synergy confirmed |
| DZNep | ~1 µM | ||
| This compound + DZNep | Lower than single agents | ||
| SUM-159 | This compound | Not specified | Not specified |
| DZNep | Not specified | ||
| This compound + DZNep | Not specified |
Note: The provided search results confirm synergistic toxicity but do not consistently provide specific IC50 and CI values across multiple breast cancer cell lines for this specific combination. The values presented are estimations based on graphical representations and descriptive text in the source articles. Researchers should perform their own dose-response experiments to determine these values in their specific cell lines of interest.
Table 2: In Vivo Tumor Growth Inhibition in Orthotopic Breast Cancer Models
| Model | Treatment Group | Tumor Volume Reduction vs. Control | Notes |
| Orthotopic Breast Cancer Xenograft | Vehicle (Control) | - | - |
| This compound (low dose) | Moderate | - | |
| DZNep (low dose) | Moderate | - | |
| This compound + DZNep (low doses) | Significant, superior to single agents | The combination of low doses of both agents showed much better anti-tumor activity.[1][2][3] | |
| Glioblastoma PDX | This compound + DZNep | Significant, superior to single agents | Also demonstrated efficacy in other cancer types.[1][2][3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and DZNep, alone and in combination.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and DZNep stock solutions (in DMSO)
-
MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound and DZNep in complete growth medium. For combination studies, maintain a constant ratio of the two drugs.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72-96 hours at 37°C and 5% CO2.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and DZNep.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound and DZNep
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, DZNep, or the combination for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.[6]
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Breast cancer cells
-
This compound and DZNep
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for EZH2, β-catenin, APC2, PARP, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with the compounds for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Signaling Pathway of this compound and DZNep Synergy
Caption: Mechanism of synergistic action.
Experimental Workflow for In Vitro Analysis
Caption: In vitro experimental workflow.
Logical Relationship of the Combination Therapy
Caption: Therapeutic logic of the combination.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RNA Immunoprecipitation (RIP) Assay Using AC1Q3QWB to Investigate RNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
RNA-binding proteins (RBPs) are critical regulators of post-transcriptional gene expression, assembling with target RNAs to form dynamic ribonucleoprotein (RNP) complexes.[1] These interactions are central to cellular processes such as RNA splicing, transport, stability, and translation.[2][3] The RNA Immunoprecipitation (RIP) assay is a powerful antibody-based technique used to isolate an RBP of interest along with its bound RNA molecules in vivo. Subsequent analysis of the co-precipitated RNAs by quantitative PCR (qPCR), microarray, or next-generation sequencing (RIP-Seq) allows for the identification of RNAs regulated by the specific RBP.[4]
This document provides a detailed protocol for performing a RIP assay using AC1Q3QWB, a small-molecule disruptor of the HOTAIR-EZH2 interaction.[5][6][7] In this context, the RIP protocol is designed to assess how this compound affects the association of the EZH2 protein with its target RNAs, such as the long non-coding RNA (lncRNA) HOTAIR.[5] By comparing the amount of HOTAIR co-precipitated with EZH2 in the presence and absence of this compound, researchers can quantify the molecule's disruptive efficacy.
Experimental Principles
The RIP protocol involves immunoprecipitating the target RBP, in this case, EZH2, from cell lysates.[8] The assay can be performed under native conditions or after cross-linking with formaldehyde (B43269) to stabilize transient or weak interactions.[8] An antibody specific to the RBP of interest is used to capture the RNP complex.[1] The associated RNAs are then purified and analyzed. A successful RIP experiment is characterized by the significant enrichment of target RNAs in the immunoprecipitated sample compared to a negative control, such as a sample processed with a non-specific IgG antibody.[4]
Logical Workflow of RNA Immunoprecipitation (RIP)
Caption: Experimental workflow for the RNA Immunoprecipitation (RIP) assay.
Detailed Experimental Protocol
This protocol is adapted from established RIP procedures and is optimized for studying the effect of this compound on the EZH2-HOTAIR interaction.[1][5]
Materials and Reagents
-
Cell Culture: Breast cancer (e.g., MDA-MB-231) or glioblastoma cells expressing high levels of HOTAIR and EZH2.[5]
-
Treatment: this compound (dissolved in DMSO), DMSO (vehicle control).
-
Antibodies: Anti-EZH2 antibody (ChIP-grade), Normal Rabbit or Mouse IgG (negative control).
-
Buffers & Solutions:
-
PBS (Phosphate-Buffered Saline), RNase-free.
-
Formaldehyde (37%), Methanol-free.
-
RIP Lysis Buffer: 150 mM KCl, 25 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT.[1]
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Mini, EDTA-free).
-
RNase Inhibitor (e.g., RNaseOUT™).
-
Protein A/G Magnetic Beads.
-
RIP Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40.[1]
-
Proteinase K Buffer.
-
Proteinase K.
-
RNA Purification Kit (e.g., TRIzol or column-based kit).
-
-
Equipment:
-
Cell culture incubator, biosafety cabinet.
-
Refrigerated centrifuge.
-
Magnetic stand.
-
Thermomixer or rotating incubator.
-
qPCR machine.
-
Procedure
Day 1: Cell Treatment and Lysate Preparation
-
Cell Culture & Treatment: Plate cells to reach 80-90% confluency on the day of harvesting. Treat cells with the desired concentration of this compound (e.g., 20 µM) or DMSO vehicle for the specified time (e.g., 24-48 hours).[5]
-
(Optional) Cross-linking: To stabilize RNP complexes, add formaldehyde directly to the culture medium to a final concentration of 0.3-1%. Incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[8]
-
Cell Harvest: Wash cells twice with ice-cold PBS. Scrape cells in ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.[9]
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold RIP Lysis Buffer supplemented with fresh protease and RNase inhibitors.[1]
-
Lysate Preparation: Incubate the cell suspension on ice for 15 minutes, vortexing briefly every 5 minutes. Pellet cell debris by centrifugation at 14,000 rpm for 15 minutes at 4°C.[10] Transfer the supernatant (lysate) to a new RNase-free tube.
-
Input Sample: Save 10% of the lysate as an "Input" control for later RNA and protein analysis.
Day 2: Immunoprecipitation
-
Antibody-Bead Conjugation:
-
Resuspend Protein A/G magnetic beads and transfer 50 µL per IP into a new tube.
-
Wash the beads three times with 500 µL of RIP Wash Buffer, using a magnetic stand to separate the beads.
-
Resuspend beads in 100 µL of RIP Wash Buffer and add 5-10 µg of anti-EZH2 antibody or IgG control.
-
Incubate for 2-4 hours (or overnight) at 4°C with gentle rotation.[1]
-
-
Immunoprecipitation:
-
After conjugation, wash the antibody-coated beads three times with RIP Wash Buffer.
-
Add 900 µL of RIP Wash Buffer and 100 µL of cell lysate to the beads.
-
Incubate overnight at 4°C with gentle rotation.[9]
-
Day 3: Washing, Elution, and RNA Purification
-
Washing: Place tubes on a magnetic stand and discard the supernatant. Wash the beads a total of five times with 500 µL of ice-cold RIP Wash Buffer. These stringent washes are crucial to minimize background.[4]
-
Elution and Protein Digestion:
-
RNA Purification: Place the tubes on a magnetic stand and transfer the supernatant to a new tube. Purify the RNA from the supernatant (and from the saved "Input" sample) using a TRIzol or column-based RNA purification kit according to the manufacturer's instructions. Elute RNA in RNase-free water.
Downstream Analysis: RT-qPCR
-
Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcription kit with random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the RNA of interest (e.g., HOTAIR) and a negative control transcript (e.g., GAPDH).[5] The abundance of HOTAIR is measured in the EZH2-IP and IgG-IP samples and normalized to the input.
Data Presentation and Interpretation
The primary quantitative output of a RIP-qPCR experiment is the enrichment of the target RNA. Data should be presented as "Percent Input" or "Fold Enrichment" over the IgG control.
Table 1: Quantification of HOTAIR Enrichment by EZH2-RIP
| Treatment Group | Target RNA | Cq (EZH2-IP) | Cq (IgG-IP) | Cq (Input) | % Input (EZH2) | Fold Enrichment (EZH2 vs. IgG) |
| Vehicle (DMSO) | HOTAIR | 24.5 | 31.2 | 20.1 | 5.1% | 108.8 |
| GAPDH | 30.8 | 31.0 | 20.5 | 0.08% | 1.1 | |
| This compound (20µM) | HOTAIR | 28.9 | 31.5 | 20.2 | 0.2% | 5.7 |
| GAPDH | 30.6 | 30.9 | 20.4 | 0.09% | 1.2 |
-
% Input Calculation: 100 * 2^(-(Cq_IP - Cq_Input)) (adjusting for dilution factor).
-
Fold Enrichment Calculation: 2^(-(Cq_EZH2_IP - Cq_IgG_IP)).
-
Interpretation: In the example table, the vehicle-treated cells show a high enrichment of HOTAIR in the EZH2-IP sample compared to the IgG control. Treatment with this compound drastically reduces this enrichment, demonstrating the compound's efficacy in disrupting the EZH2-HOTAIR interaction.[5] The negative control RNA, GAPDH, shows no significant enrichment in either condition.
Signaling Pathway Context
This compound acts by disrupting the interaction between the lncRNA HOTAIR and EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2).[5][11] This interaction is crucial for guiding PRC2 to specific gene loci, where it catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3), leading to transcriptional silencing of tumor suppressor genes.[12] By blocking this interaction, this compound prevents PRC2 recruitment and reactivates the expression of these silenced genes, thereby inhibiting tumor growth.[5][6]
HOTAIR-EZH2 Signaling Pathway and this compound Intervention
Caption: Mechanism of this compound in disrupting HOTAIR-EZH2 interaction.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]
- 9. RIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
- 10. Effective identification of RNA-binding proteins using RNA Immunoprecipitation [protocols.io]
- 11. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep. | Sigma-Aldrich [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for AC1Q3QWB in Mouse Xenograft Models
These application notes provide detailed protocols for the use of AC1Q3QWB, a small-molecule inhibitor of the HOTAIR-EZH2 interaction, in mouse xenograft models. The following information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also referred to as AQB) is a compound that selectively disrupts the interaction between the long non-coding RNA HOTAIR and the histone methyltransferase EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] This disruption blocks PRC2 recruitment, leading to the increased expression of tumor suppressor genes.[1][2] In preclinical studies, this compound has been shown to inhibit tumor growth and metastasis, particularly in breast cancer and glioblastoma models.[1][2] It has also demonstrated synergistic effects when used in combination with other anti-cancer agents like DZNep (3-Deazaneplanocin A), an inhibitor of EZH2.[1][2]
Data Presentation: this compound Dosage and Administration
The following tables summarize the dosages and administration schedules for this compound in different mouse xenograft models as reported in the literature.
Table 1: this compound Monotherapy in Orthotopic Breast Cancer Xenograft Model
| Parameter | Details |
| Xenograft Model | MDA-MB-231 orthotopic breast cancer model |
| Mouse Strain | Not explicitly stated, but BALB/c-nu mice are commonly used for xenografts. |
| Compound | This compound (AQB) |
| Dosage | 50 mg/kg |
| Administration Route | Intraperitoneal (IP) injection |
| Vehicle | DMSO |
| Treatment Schedule | Every 4 days |
| Monitoring | Tumor volume and bioluminescence imaging |
Table 2: this compound in Combination Therapy
| Parameter | Orthotopic Breast Cancer Model | Glioblastoma Patient-Derived Xenograft (PDX) Model |
| Xenograft Model | MDA-MB-231 | Patient-Derived Xenograft (PDX) |
| Mouse Strain | Not explicitly stated | Female BALB/c-nu mice |
| Compound(s) | This compound (AQB) and DZNep | This compound (AQB) and DZNep |
| Dosage | AQB (0.2 mg/kg), DZNep (1 mg/kg or 0.2 mg/kg) | AQB (0.2 mg/kg), DZNep (1 mg/kg or 0.2 mg/kg) |
| Administration Route | Intraperitoneal (IP) injection | Intraperitoneal (IP) injection |
| Vehicle | DMSO | DMSO |
| Treatment Schedule | Every 2 days | Every 2 days |
| Monitoring | Tumor volume and bioluminescence | Not explicitly stated, but likely tumor volume and/or survival |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mouse xenograft models.
Protocol 1: Establishment of an Orthotopic Breast Cancer Xenograft Model
This protocol is adapted from studies using MDA-MB-231 breast cancer cells.[1][2]
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Matrix
-
Female immunodeficient mice (e.g., BALB/c-nu), 6-8 weeks old
-
Insulin (B600854) syringes (28-30 gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in serum-free medium or PBS and count the cells. e. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of PBS and Matrigel® Matrix on ice to a final concentration of 1 x 10^7 cells/mL.
-
Orthotopic Injection: a. Anesthetize the mouse. b. Clean the injection site (fourth mammary fat pad) with an alcohol swab. c. Gently pinch the skin and insert the needle of the insulin syringe into the mammary fat pad. d. Slowly inject 100 µL of the cell suspension (containing 1 x 10^6 cells). e. Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
Tumor Growth Monitoring: a. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor volume regularly (e.g., every 2-4 days) using calipers (Volume = 0.5 x Length x Width²). c. If using bioluminescent cells, perform imaging at regular intervals.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound (AQB)
-
DMSO
-
Sterile PBS or saline
-
Sterile microcentrifuge tubes
-
Insulin syringes (28-30 gauge)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosage and injection volume.
-
Working Solution Preparation: a. On the day of injection, dilute the this compound stock solution with sterile PBS or saline to the final desired concentration (e.g., for a 0.2 mg/kg dose in a 20g mouse with a 100 µL injection volume, the final concentration would be 0.04 mg/mL). b. Prepare a vehicle control solution with the same final concentration of DMSO as the drug solution.
-
Administration: a. Gently restrain the mouse. b. Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection. The injection volume is typically 50-100 µL.[1] c. Follow the predetermined treatment schedule (e.g., every 2 or 4 days).[1][2]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Mouse Xenograft Study
Caption: A typical workflow for an in vivo study with this compound.
References
Application Notes and Protocols for Assessing the Efficacy of AC1Q3QWB in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC1Q3QWB is a novel small-molecule inhibitor that selectively disrupts the interaction between the long non-coding RNA (lncRNA) HOTAIR and the EZH2 subunit of the Polycomb Repressive Complex 2 (PRC2)[1][2][3]. This interaction is crucial for the epigenetic silencing of several tumor suppressor genes. By interrupting this binding, this compound reactivates the expression of these genes, leading to anti-tumor effects such as cell cycle arrest and inhibition of cell proliferation, migration, and invasion[3]. Notably, this compound has been shown to suppress the Wnt/β-catenin signaling pathway by upregulating APC2, a negative regulator of β-catenin[2].
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models are invaluable for assessing the efficacy of anti-cancer compounds in a more physiologically relevant context[4][5]. This document provides detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models.
Mechanism of Action of this compound
This compound functions by competitively binding to EZH2, thereby preventing its interaction with HOTAIR. This disruption leads to the reactivation of tumor suppressor genes, including but not limited to CDKN1A (p21), SOX17, and APC2[1][2][3]. The upregulation of these genes results in two key anti-cancer outcomes:
-
Cell Cycle Arrest: Increased expression of p21 (CDKN1A) leads to the inhibition of cyclin-dependent kinases (CDKs), causing the cells to arrest in the G1 phase of the cell cycle[1][6][7].
-
Inhibition of Wnt/β-catenin Signaling: Upregulation of APC2 promotes the degradation of β-catenin, a key effector of the Wnt signaling pathway. This leads to the downregulation of Wnt target genes involved in cell proliferation and migration[2].
The following diagram illustrates the proposed signaling pathway of this compound.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in 3D tumor spheroid models.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., endometrial, breast, or glioblastoma cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (1,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C with 5% CO₂. Spheroids should form within 2-4 days. Monitor spheroid formation daily using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Pre-formed tumor spheroids in a 96-well plate
Procedure:
-
Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 48, 72, or 96 hours).
Protocol 3: Spheroid Growth and Viability Assays
This protocol outlines methods to quantify the effect of this compound on spheroid growth and cell viability.
3.1 Spheroid Size Measurement:
-
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².
-
Normalize the spheroid volume at each time point to the initial volume at time 0.
-
3.2 Cell Viability Assay (ATP-based):
-
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
-
-
Procedure:
-
At the end of the treatment period, equilibrate the 96-well plate and the assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 4: Cell Cycle Analysis of 3D Spheroids
This protocol describes the disaggregation of spheroids and subsequent cell cycle analysis by flow cytometry.
Materials:
-
Treated spheroids
-
Trypsin-EDTA
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Collect spheroids from each treatment group into separate microcentrifuge tubes.
-
Wash the spheroids twice with PBS.
-
Add 200 µL of Trypsin-EDTA to each tube and incubate at 37°C for 10-15 minutes, with gentle pipetting every 5 minutes to disaggregate the spheroids into a single-cell suspension.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cells with PBS and fix them by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 5: Wnt/β-catenin Pathway Analysis
This protocol outlines the assessment of β-catenin levels in treated spheroids by Western blotting.
Materials:
-
Treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-APC2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Collect and wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Spheroid Growth
| Concentration (µM) | Spheroid Volume (mm³) at 72h (Mean ± SD) | % Growth Inhibition |
| Vehicle Control | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) at 72h (Mean ± SD) | IC₅₀ (µM) |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Concentration (µM) | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | |||
| 10 | |||
| 50 |
Table 4: Effect of this compound on Protein Expression
| Concentration (µM) | Relative β-catenin Expression (normalized to GAPDH) | Relative APC2 Expression (normalized to GAPDH) |
| Vehicle Control | 1.0 | 1.0 |
| 10 | ||
| 50 |
Conclusion
These application notes and protocols provide a comprehensive framework for assessing the efficacy of the novel HOTAIR-EZH2 inhibitor, this compound, in physiologically relevant 3D cell culture models. By quantifying its effects on spheroid growth, cell viability, cell cycle progression, and the Wnt/β-catenin signaling pathway, researchers can gain valuable insights into its therapeutic potential for various cancers. The provided diagrams and structured data tables will aid in the clear presentation and interpretation of experimental results.
References
- 1. Probing drug delivery and mechanisms of action in 3D spheroid cells by quantitative analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 3. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Multicellular tumor spheroid models to explore cell cycle checkpoints in 3D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Impact of AC1Q3QWB on Cell Migration and Invasion
Introduction
AC1Q3QWB (also known as AQB) is a small-molecule compound that has been identified as a disruptor of the interaction between the long non-coding RNA HOTAIR and the Polycomb Repressive Complex 2 (PRC2) subunit, Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] This disruption leads to the upregulation of tumor suppressor genes, which can, in turn, inhibit cancer cell proliferation, migration, and invasion.[4][5] Notably, this compound has been shown to suppress the Wnt/β-catenin signaling pathway by increasing the expression of APC2, a negative regulator of β-catenin.[1] This mechanism is believed to be a key contributor to its anti-metastatic properties.[1]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the impact of this compound on cell migration and invasion. The described methods include both phenotypic assays to observe and quantify cell movement and molecular assays to investigate the underlying signaling pathways.
I. Phenotypic Assays for Cell Migration and Invasion
A fundamental aspect of evaluating this compound's efficacy is to assess its direct impact on the migratory and invasive potential of cancer cells. The following assays are standard and robust methods for this purpose.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to assess collective cell migration in vitro.[6][7][8]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile p200 pipette tip.[8]
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.[8][9]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) |
| Vehicle Control | 0 | 95 ± 5 |
| This compound | 1 | 70 ± 7 |
| This compound | 5 | 45 ± 6 |
| This compound | 10 | 20 ± 4 |
Note: Data are representative and should be generated from at least three independent experiments.
Transwell Migration and Invasion Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic ability of cells to migrate through a porous membrane.[6][7][10] To assess invasion, the membrane is coated with a basement membrane extract like Matrigel.[11]
Experimental Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.[11] For migration assays, this step is omitted.
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. The lower chamber should contain a chemoattractant, such as a medium with 10% fetal bovine serum (FBS).[11]
-
Treatment: Add different concentrations of this compound or a vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plates for a period that allows for cell migration or invasion (typically 24-48 hours).[11]
-
Staining and Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface with crystal violet.[11]
-
Data Analysis: Count the number of stained cells in several random fields under a microscope.
Data Presentation:
| Assay Type | Treatment Group | Concentration (µM) | Number of Migrated/Invaded Cells (per field) |
| Migration | Vehicle Control | 0 | 150 ± 15 |
| This compound | 1 | 100 ± 12 | |
| This compound | 5 | 60 ± 8 | |
| This compound | 10 | 25 ± 5 | |
| Invasion | Vehicle Control | 0 | 120 ± 10 |
| This compound | 1 | 80 ± 9 | |
| This compound | 5 | 40 ± 6 | |
| This compound | 10 | 15 ± 4 |
Note: Data are representative and should be generated from at least three independent experiments.
II. Molecular Assays for Mechanistic Insights
To understand how this compound affects cell migration and invasion at a molecular level, the following assays are recommended.
Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in cell migration and invasion signaling pathways.[12][13]
Experimental Protocol:
-
Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, Vimentin, Snail, Slug, β-catenin, APC2) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Target Protein | Treatment Group | Concentration (µM) | Relative Protein Expression (normalized to loading control) |
| E-cadherin | Vehicle Control | 0 | 1.0 |
| This compound | 10 | 1.8 | |
| N-cadherin | Vehicle Control | 0 | 1.0 |
| This compound | 10 | 0.4 | |
| β-catenin | Vehicle Control | 0 | 1.0 |
| This compound | 10 | 0.3 | |
| APC2 | Vehicle Control | 0 | 1.0 |
| This compound | 10 | 2.5 |
Note: Data are representative and should be generated from at least three independent experiments.
Immunofluorescence
Immunofluorescence allows for the visualization of the subcellular localization and expression of proteins related to cell migration and cytoskeletal organization.[15][16]
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[17]
-
Blocking and Antibody Staining: Block with a suitable blocking buffer (e.g., BSA or serum) and then incubate with primary antibodies against proteins of interest (e.g., E-cadherin, F-actin).[15] Follow this with incubation with fluorescently labeled secondary antibodies.[18]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Gelatin Zymography
This technique is used to measure the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during invasion.[19]
Experimental Protocol:
-
Sample Preparation: Culture cells in serum-free medium with or without this compound and collect the conditioned medium.[20]
-
Zymogram Gel Electrophoresis: Run the conditioned media samples on a polyacrylamide gel containing gelatin under non-reducing conditions.[20][21]
-
Renaturation and Development: Wash the gel to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer that allows for the enzymatic activity of the MMPs.[19]
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Data Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of these bands can be quantified using densitometry.
Data Presentation:
| MMP | Treatment Group | Concentration (µM) | Relative MMP Activity (normalized to control) |
| MMP-2 | Vehicle Control | 0 | 1.0 |
| This compound | 10 | 0.5 | |
| MMP-9 | Vehicle Control | 0 | 1.0 |
| This compound | 10 | 0.3 |
Note: Data are representative and should be generated from at least three independent experiments.
III. Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: this compound signaling pathway.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Assess the Migratory and Invasive Capacity of Cells? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 11. snapcyte.com [snapcyte.com]
- 12. cdn.hellobio.com [cdn.hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. ibidi.com [ibidi.com]
- 16. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. med.upenn.edu [med.upenn.edu]
AC1Q3QWB: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of AC1Q3QWB for use in cell culture experiments. The protocols outlined below are intended to serve as a guide to assist in the accurate and effective use of this compound in your research.
Introduction
This compound is a small molecule inhibitor that selectively disrupts the interaction between the long non-coding RNA HOTAIR and the EZH2 subunit of the Polycomb Repressive Complex 2 (PRC2)[1][2]. This disruption leads to the upregulation of various tumor suppressor genes, making this compound a compound of interest in cancer research, particularly in models of glioblastoma, breast cancer, and endometrial cancer[1][3][4]. Preclinical studies have demonstrated its potential to inhibit tumor growth and metastasis, as well as to enhance the efficacy of other anti-cancer agents[1][5].
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in various solvents. It is essential to use a newly opened, hygroscopic DMSO for the best results, as absorbed water can significantly impact solubility[6].
Table 1: Solubility of this compound in Common Solvents [6]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 384.38 | Ultrasonic treatment may be needed. |
Table 2: In Vivo Formulation Solubility [6]
| Formulation | Solubility (mg/mL) | Molar Concentration (mM) | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 9.61 | Clear |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 9.61 | Clear |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 9.61 | Clear |
Preparation for Cell Culture Experiments
The following protocols provide a step-by-step guide for preparing this compound stock solutions and working solutions for treating cells in culture.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
To prepare a 10 mM stock solution, add 384.38 µL of DMSO to 1 mg of this compound (Molecular Weight: 260.16 g/mol )[6].
-
Vortex the solution thoroughly to dissolve the compound.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution[6].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months[6].
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 40 µM, you would dilute the 10 mM stock solution 1:250 in your culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Add the final working solutions to your cell cultures and incubate for the desired duration. Previous studies have utilized concentrations around 40µM for assays such as clonogenic growth and flow cytometry[1].
-
Mechanism of Action and Signaling Pathways
This compound functions by disrupting the interaction between HOTAIR and EZH2, which is a key component of the PRC2 complex[1]. This disruption prevents the PRC2-mediated methylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark[1]. Consequently, the expression of PRC2 target genes, many of which are tumor suppressors, is upregulated[1][3].
One of the key pathways affected by this compound is the Wnt/β-catenin signaling pathway[1][7]. By upregulating the expression of the tumor suppressor APC2, this compound promotes the degradation of β-catenin, leading to the suppression of Wnt/β-catenin signaling and subsequent inhibition of tumor growth and metastasis[1]. Additionally, this compound has been shown to upregulate other tumor suppressors such as CWF19L1, CDKN1A, and SOX17[3][4][5]. The upregulation of CWF19L1 leads to the degradation of CDK4/6, resulting in G1 cell cycle arrest[3][7].
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for conducting a cell-based assay with this compound.
Caption: General experimental workflow.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting AC1Q3QWB insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with AC1Q3QWB insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For creating a stock solution, it is highly recommended to use 100% DMSO. A common concentration for a stock solution is 10 mM in DMSO.[1]
Q2: My this compound precipitated out of solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also crucial to ensure that each solvent is added sequentially and mixed thoroughly before the addition of the next.
Q3: What are the storage recommendations for this compound stock solutions?
A3: Once prepared, it is advised to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide for Aqueous Solutions
This compound is a small molecule inhibitor of the HOTAIR-EZH2 interaction and exhibits limited solubility in purely aqueous solutions.[2][3][4] The following guide provides protocols for preparing this compound in aqueous-based solutions for in vivo and in vitro experiments.
In Vivo Formulations
For animal studies, it is critical to use a vehicle that is well-tolerated. Below are established protocols for formulating this compound for in vivo administration.
Quantitative Data Summary: In Vivo Formulations
| Protocol | Solvent Composition | Final Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.61 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.61 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.61 mM) | Clear solution |
Experimental Protocols
Protocol 1: PEG300 and Tween-80 Formulation
This protocol is a common choice for achieving a clear solution for systemic administration.
Methodology:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and ensure it is evenly mixed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.[1]
Protocol 2: SBE-β-CD Formulation
This protocol utilizes a cyclodextrin (B1172386) to enhance the solubility of this compound.
Methodology:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final working solution, begin with 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is achieved. Sonication may be used to aid dissolution.[1]
Visual Guides
Troubleshooting Workflow for this compound Insolubility
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway Inhibition by this compound
Caption: this compound disrupts the HOTAIR-EZH2 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing AC1Q3QWB concentration for maximum efficacy
Technical Support Center: AC1Q3QWB
Disclaimer: this compound is a hypothetical compound designation. This guide provides generalized strategies and troubleshooting advice for researchers working with novel, investigational small-molecule kinase inhibitors.
Introduction
This compound is a novel, ATP-competitive kinase inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically showing high potency against a proprietary target, Kinase-X. Its development is aimed at treating specific cancer types where Kinase-X is overexpressed or constitutively active. This document serves as a comprehensive resource for researchers, providing troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure optimal experimental design and interpretation of results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability (IC50) data between experiments. | 1. Inconsistent cell seeding density.2. Cell passage number drift.3. Inhibitor precipitation at higher concentrations.4. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and use a cell counter for accurate seeding.2. Use cells within a consistent, low passage number range for all experiments.3. Visually inspect the highest concentration wells for precipitation. If observed, prepare fresh dilutions and consider using a lower final DMSO concentration.4. Avoid using the outer wells of the plate for treatment; fill them with sterile PBS or media to maintain humidity. |
| No change in the phosphorylation of downstream effectors (e.g., p-ERK) after treatment. | 1. Insufficient inhibitor concentration or treatment time.2. The chosen cell line is not dependent on Kinase-X signaling.3. Rapid feedback activation of the pathway. | 1. Perform a dose-response and time-course experiment to determine optimal conditions.[1]2. Confirm Kinase-X expression and dependency in your cell line via Western Blot or qPCR.[2]3. Check for feedback activation by examining earlier time points (e.g., 15-60 minutes) or co-treating with inhibitors of potential feedback pathways. |
| Inhibitor precipitates when diluted from DMSO stock into aqueous buffer. | 1. Low aqueous solubility of the compound.2. Final DMSO concentration is too low to maintain solubility. | 1. This is a common issue with hydrophobic kinase inhibitors.[3]2. Ensure the final DMSO concentration is kept as low as possible (ideally <0.5%) while maintaining solubility.[3]3. Consider using solubility enhancers or modifying the buffer pH if the experimental system allows.[3] |
| Observed IC50 in cellular assays is significantly higher than in biochemical assays. | 1. Poor cell membrane permeability.2. High protein binding in cell culture media.3. Compound is a substrate for cellular efflux pumps. | 1. This discrepancy is a known challenge in drug discovery.[4]2. Evaluate compound permeability using a PAMPA assay.3. Test efficacy in serum-free media to assess the impact of protein binding.4. Use cell lines with known efflux pump expression or co-treat with an efflux pump inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[3] Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles. For short-term storage (1-2 weeks), 4°C is acceptable.
Q2: What is the known mechanism of action for this compound? A2: this compound is an ATP-competitive inhibitor of Kinase-X, a critical component of a MAPK-like signaling cascade. By binding to the ATP pocket of Kinase-X, it prevents the phosphorylation of its downstream substrate, Protein-Y, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells dependent on this pathway.
Q3: How selective is this compound? Have off-target effects been characterized? A3: Initial kinase profiling has shown high selectivity for Kinase-X. However, like many kinase inhibitors that target the conserved ATP-binding pocket, off-target interactions are possible and should be investigated.[1] We recommend performing a broad in vitro kinase screen to identify potential off-target kinases.[2]
Q4: Can I use this compound for in vivo studies? A4: Yes, this compound has been formulated for in vivo use in mouse models. Preclinical testing in animal models is a critical step to evaluate pharmacokinetics, pharmacodynamics, and overall safety.[5][6] Please refer to the specific in vivo protocol for recommended vehicle and dosing information.
Q5: Why do my in vitro results not always translate to in vivo efficacy? A5: Discrepancies between in vitro and in vivo results are common in drug development for various reasons.[7] These can include differences in drug metabolism, bioavailability, and the complexity of the tumor microenvironment in a whole organism, which is not replicated in a 2D cell culture system.[7][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Kinase-X Expression | IC50 (nM) |
| Cell Line A | Lung Adenocarcinoma | High | 15.2 ± 2.1 |
| Cell Line B | Pancreatic Cancer | High | 25.8 ± 3.5 |
| Cell Line C | Breast Cancer | Low | > 10,000 |
| Cell Line D | Normal Fibroblast | Undetectable | > 10,000 |
Table 2: Biochemical Assay Data
| Assay Type | Target | IC50 (nM) |
| Kinase Assay (ADP-Glo) | Recombinant Human Kinase-X | 2.5 ± 0.4 |
| Binding Assay (SPR) | Recombinant Human Kinase-X | Kᴅ = 5.1 nM |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest.
-
96-well, white-walled plates.
-
This compound stock solution (10 mM in DMSO).
-
Cell culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with the inhibitor over a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO-only control.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, mix, and incubate to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Target Engagement
This protocol assesses the ability of this compound to inhibit the phosphorylation of the downstream target, Protein-Y.
-
Materials:
-
Cancer cell line responsive to this compound.
-
6-well plates.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-p-Protein-Y, anti-total-Protein-Y, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.[6]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Analysis: Quantify band intensity and normalize the p-Protein-Y signal to total Protein-Y and the loading control (GAPDH).
-
Visualizations
Caption: this compound inhibits the Kinase-X signaling pathway.
Caption: Workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for unexpected IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro test systems and their limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Experiments with AC1Q3QWB
Welcome to the technical support center for AC1Q3QWB, a novel kinase inhibitor for oncology research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate common challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase "Kinase-X". Kinase-X is a critical component of the "Growth Factor Receptor Signaling Pathway," which is frequently hyperactivated in various solid tumors. By binding to the ATP-binding pocket of Kinase-X, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.
Q2: Which type of in vivo model is most suitable for testing this compound?
A2: Subcutaneous xenograft models using human cancer cell lines in immunodeficient mice (e.g., athymic nude or NSG mice) are the most commonly used and straightforward models for initial efficacy testing.[1][2][3] These models allow for easy tumor implantation and monitoring of tumor growth.[2] However, for studies involving the tumor microenvironment or immunotherapy combinations, syngeneic models in immunocompetent mice may be more appropriate.[4]
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed for high selectivity, researchers should be aware of potential off-target effects, a common issue with kinase inhibitors due to structural similarities in the ATP-binding pockets across the kinome.[5] It is recommended to perform a kinase panel screen to identify potential off-target interactions.[5] If unexpected phenotypes are observed, using a structurally different inhibitor for the same target can help confirm if the effect is on-target.[5]
Troubleshooting Guides
Formulation and Solubility Issues
Problem: My this compound formulation is showing precipitation, or I'm observing inconsistent results between animals, suggesting poor bioavailability.
Cause: Kinase inhibitors are often characterized by low intrinsic solubility, which can lead to poor absorption and variable bioavailability.[6][7] This is a significant challenge for achieving consistent and effective drug exposure in vivo.[7]
Solution:
-
Vehicle Optimization: Experiment with different vehicle compositions. A table of common starting formulations is provided below. The goal is to find a vehicle that can safely solubilize this compound at the desired concentration.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can improve solubility.
-
Nanoformulations: For persistent solubility issues, consider advanced formulation strategies like nanoformulations (e.g., liposomes, polymeric nanoparticles) which can improve the pharmacokinetic profile of kinase inhibitors.[8][9]
Table 1: Common Vehicle Formulations for In Vivo Studies
| Vehicle Component | Typical Concentration Range | Purpose | Notes |
| Solubilizing Agent | |||
| DMSO | 5 - 10% (v/v) | Primary solvent | Keep concentration low to minimize toxicity. |
| PEG300/400 | 30 - 60% (v/v) | Co-solvent | Generally well-tolerated. |
| Ethanol | 5 - 15% (v/v) | Co-solvent | Can cause irritation at higher concentrations. |
| Surfactant | |||
| Tween 80 / Kolliphor EL | 1 - 5% (v/v) | Improves stability and prevents precipitation | Can cause hypersensitivity reactions in some models. |
| Aqueous Base | |||
| Saline (0.9% NaCl) or PBS | q.s. to 100% | Diluent | Ensure final solution is isotonic. |
Suboptimal Tumor Growth or Lack of Efficacy
Problem: The tumors in my control group are not growing as expected, or this compound is not showing the anticipated anti-tumor effect.
Cause: This can be due to a variety of factors including issues with the cell line, improper injection technique, or sub-optimal drug exposure.
Solution:
-
Cell Line Health: Ensure the cancer cells are in the logarithmic growth phase and have high viability before injection.[10]
-
Injection Technique: Inject the cell suspension subcutaneously, being careful not to inject intradermally or intraperitoneally.[10][11] The use of Matrigel can help with tumor cell engraftment.[2][11]
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: It's crucial to understand the relationship between the drug's concentration in the body and its effect on the tumor.[12] A pilot PK study can determine if this compound is reaching the tumor at sufficient concentrations.
-
Dose-Response Study: Perform a dose-escalation study to find the optimal dose that balances efficacy and toxicity.[13]
Animal Toxicity and Adverse Effects
Problem: Mice treated with this compound are showing signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
Cause: Toxicity can be due to on-target effects in normal tissues, off-target effects, or issues with the formulation vehicle.[14]
Solution:
-
Toxicity Monitoring: Closely monitor animal body weight, food and water intake, and overall health daily.[10]
-
Dose Reduction: If toxicity is observed, reduce the dose or change the dosing schedule (e.g., from daily to every other day).
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation itself.
-
Acute Toxicity Study: Before a full efficacy study, it's advisable to conduct an acute toxicity test to determine the maximum tolerated dose (MTD).[15][16]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice.[1][10][11]
-
Cell Culture: Culture human cancer cells in the recommended complete medium. Ensure cells are in the logarithmic growth phase with 80-90% confluency.[10]
-
Cell Harvesting: Wash cells with PBS and detach them using trypsin. Neutralize the trypsin with media containing serum and centrifuge the cells.
-
Cell Preparation: Wash the cell pellet 2-3 times with sterile, serum-free medium or PBS.[10] Count the cells and assess viability (should be >95%).
-
Injection Suspension: Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL.[10] Keep the suspension on ice.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 25G needle.[10][11]
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Measurements: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
Protocol 2: Analysis of Tumor Growth Inhibition (TGI)
-
Data Collection: Record the tumor volume for each mouse in the control (vehicle) and treatment (this compound) groups at each measurement time point.
-
Calculate T/C Ratio: The treatment-to-control (T/C) ratio is a common metric to evaluate efficacy.[17][18] It is typically calculated at the end of the study using the mean tumor volumes:
-
T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100
-
-
Interpretation: A lower T/C ratio indicates greater anti-tumor activity. Often, a T/C ratio of ≤ 42% is considered to indicate significant anti-tumor activity.[17]
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine if the difference in tumor volume between the treated and control groups is statistically significant.[19]
Table 2: Sample Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | T/C Ratio (%) | p-value vs. Vehicle |
| Vehicle | 10 | 125.5 | 1580.3 | 100 | - |
| This compound (10 mg/kg) | 10 | 128.1 | 890.6 | 56.4 | <0.05 |
| This compound (30 mg/kg) | 10 | 126.9 | 455.2 | 28.8 | <0.001 |
Visualizations
Caption: Signaling pathway showing this compound inhibiting Kinase-X.
Caption: Workflow for a typical in vivo efficacy study.
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 2. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qps.com [qps.com]
- 14. Managing toxicity when treating cancer | Research | University of Liverpool [liverpool.ac.uk]
- 15. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. repo.uni-hannover.de [repo.uni-hannover.de]
- 18. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. second scight | get a second scientific sight! [secondscight.com]
Validation & Comparative
Disrupting the HOTAIR-EZH2 Axis: A Comparative Guide to AC1Q3QWB and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The long non-coding RNA HOTAIR is a critical player in cancer progression, primarily through its interaction with the Polycomb Repressive Complex 2 (PRC2), leading to epigenetic silencing of tumor suppressor genes. A key component of this interaction is the binding of HOTAIR to the EZH2 subunit of PRC2. Disrupting this interaction has emerged as a promising therapeutic strategy. This guide provides a comparative overview of AC1Q3QWB, a small molecule designed to inhibit the HOTAIR-EZH2 interaction, and other relevant therapeutic alternatives, supported by experimental data.
Performance Comparison: HOTAIR-EZH2 Interaction Disruptors
This section provides a quantitative comparison of small molecules developed to disrupt the HOTAIR-EZH2 interaction. While direct head-to-head studies are limited, this table summarizes the available data for individual compounds.
| Feature | This compound (AQB) | EPIC-0628 | Other EZH2 Inhibitors (e.g., DZNep, Tazemetostat) |
| Mechanism of Action | Selectively disrupts the interaction between HOTAIR and EZH2.[1] | Selectively disrupts the HOTAIR-EZH2 interaction. | Inhibit the methyltransferase activity of EZH2. |
| Potency (IC50 for HOTAIR-EZH2 Disruption) | 42.47 nM[1] | Not publicly available | Not applicable (inhibit enzyme activity, not interaction) |
| Cellular Effects | - Upregulates HOTAIR-PRC2 target genes (e.g., APC2, HOXD10, PCDH10).[1] - Suppresses Wnt/β-catenin signaling.[1] - Induces S/G2 or G2 cell cycle arrest.[1] - Promotes apoptosis.[1] - Upregulates CWF19L1, leading to degradation of CDK4/6 and G1 arrest. | - Promotes ATF3 expression, leading to silencing of MGMT. - Induces cell cycle arrest by increasing CDKN1A expression. - Impairs DNA double-strand break repair. | - Induce degradation of the PRC2 complex (DZNep). - Competitively inhibit EZH2 methyltransferase activity (Tazemetostat). |
| In Vivo Efficacy | - Inhibits tumor growth and metastasis in breast cancer and glioblastoma xenograft models.[1] - Enhances the efficacy of DZNep, palbociclib (B1678290), and tazemetostat.[1][2] | Enhances the efficacy of temozolomide (B1682018) in glioblastoma models. | Show antitumor activity in various cancer models, with some approved for clinical use (Tazemetostat). |
Experimental Validation Protocols
The disruption of the HOTAIR-EZH2 interaction by small molecules like this compound is validated through specific molecular biology techniques. Below are detailed methodologies for key experiments.
RNA Immunoprecipitation (RIP) Assay
Objective: To demonstrate that this compound reduces the amount of HOTAIR lncRNA associated with the EZH2 protein in cancer cells.
Methodology:
-
Cell Lysis: Cancer cells (e.g., MDA-MB-231) are treated with either DMSO (control) or varying concentrations of this compound. Cells are then harvested and lysed to release nuclear contents.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to EZH2. This antibody is coupled to magnetic beads, allowing for the precipitation of the EZH2 protein and any molecules bound to it, including HOTAIR.
-
Washing: The beads are washed to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: The RNA is eluted from the immunoprecipitated EZH2 complexes and purified.
-
Quantitative Real-Time PCR (qRT-PCR): The amount of HOTAIR RNA is quantified using qRT-PCR. A significant decrease in the amount of HOTAIR pulled down in the this compound-treated samples compared to the control indicates a disruption of the HOTAIR-EZH2 interaction.[1]
Chromatin Isolation by RNA Purification (ChIRP) Assay
Objective: To confirm the disruption of HOTAIR's association with chromatin-bound EZH2 in the presence of this compound.
Methodology:
-
Cross-linking: Cells treated with DMSO or this compound are cross-linked with formaldehyde (B43269) to fix protein-RNA and protein-DNA interactions.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments.
-
Hybridization: Biotinylated antisense oligonucleotides that specifically target HOTAIR are added to the sheared chromatin to pull down HOTAIR and its associated protein and DNA complexes.
-
Streptavidin Bead Capture: Streptavidin-coated magnetic beads are used to capture the biotinylated HOTAIR complexes.
-
Elution and Analysis: The captured proteins and DNA are eluted. The amount of EZH2 in the eluate is determined by Western blotting. A reduction in the EZH2 signal in the this compound-treated sample confirms the disruption of the HOTAIR-EZH2 interaction at chromatin sites.[1]
Visualizing the Mechanism of Action
To better understand the signaling pathways and experimental workflows, the following diagrams have been generated.
Caption: Signaling pathway of HOTAIR-EZH2 interaction and its disruption by this compound.
Caption: Experimental workflow for RNA Immunoprecipitation (RIP) assay.
Caption: Experimental workflow for Chromatin Isolation by RNA Purification (ChIRP) assay.
Conclusion
This compound presents a potent and selective tool for disrupting the oncogenic HOTAIR-EZH2 interaction. Its distinct mechanism of action, compared to traditional EZH2 enzymatic inhibitors, offers a novel therapeutic avenue. The experimental protocols detailed herein provide a robust framework for validating the efficacy of such disruptors. While direct comparative data with other HOTAIR-EZH2 inhibitors like EPIC-0628 is still emerging, the available evidence strongly supports the continued investigation of this compound as a promising candidate for cancer therapy, both as a monotherapy and in combination with other anti-cancer agents. Further research is warranted to fully elucidate its clinical potential.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibition: AC1Q3QWB vs. Catalytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. Its dysregulation is implicated in the pathogenesis of a wide array of malignancies, including various lymphomas, breast cancer, glioma, and endometrial cancer. This has spurred the development of numerous EZH2 inhibitors, which can be broadly categorized based on their mechanism of action. This guide provides a comparative overview of a novel EZH2 inhibitor, AC1Q3QWB, which disrupts protein-protein interactions, and several established catalytic inhibitors that directly target the enzyme's methyltransferase activity.
A Novel Approach to EZH2 Inhibition: this compound
This compound (also known as AQB) represents a distinct class of EZH2 inhibitors. Instead of inhibiting the catalytic activity of EZH2, it functions by disrupting the interaction between EZH2 and the long non-coding RNA (lncRNA) HOTAIR (HOX Transcript Antisense Intergenic RNA)[1][2][3]. In many cancers, HOTAIR is overexpressed and acts as a scaffold, guiding the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit, to specific gene promoters, leading to the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) and subsequent silencing of tumor suppressor genes[4][5]. By blocking the HOTAIR-EZH2 interaction, this compound prevents the recruitment of PRC2 to these target genes, thereby reactivating their expression and inhibiting tumor growth[1][6].
Established Catalytic EZH2 Inhibitors
In contrast, the more traditional EZH2 inhibitors, such as Tazemetostat, GSK126, Valemetostat, and EPZ011989, are small molecules that function as S-adenosyl-L-methionine (SAM)-competitive inhibitors[3][7][8]. They bind to the catalytic SET domain of EZH2, preventing the transfer of a methyl group from SAM to H3K27. This leads to a global reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes[4][8].
Comparative Efficacy: A Look at the Data
Direct head-to-head comparisons of the efficacy of this compound with catalytic EZH2 inhibitors in the same experimental settings are limited in the currently available literature. The primary focus of published studies on this compound has been its synergistic effects when used in combination with catalytic EZH2 inhibitors[2][3]. However, we can compile and compare the available quantitative data on the individual activities of these inhibitors from various studies. It is crucial to note that these values were obtained in different cell lines and under different experimental conditions, and therefore, direct comparisons should be made with caution.
In Vitro Potency of EZH2 Inhibitors
| Inhibitor | Mechanism of Action | Target | Cell Line(s) | IC50/Ki | Source(s) |
| This compound | HOTAIR-EZH2 Interaction Disruptor | HOTAIR-EZH2 Interaction | MDA-MB-231 (Breast Cancer) | IC50 for interaction disruption: ~42.47 nM | [6] |
| Tazemetostat | Catalytic Inhibitor (SAM-competitive) | EZH2 (wild-type & mutant) | Various Lymphoma Cell Lines | Ki: 2.5 nM | [7] |
| GSK126 | Catalytic Inhibitor (SAM-competitive) | EZH2 | Pfeiffer (Lymphoma) | IC50: 9.9 nM | [9] |
| Valemetostat | Catalytic Inhibitor (SAM-competitive) | EZH1/EZH2 | - | IC50: <10 nM | N/A |
| EPZ011989 | Catalytic Inhibitor (SAM-competitive) | EZH2 (wild-type & mutant) | WSU-DLCL2 (Lymphoma) | Ki: <3 nM | N/A |
| DZNep | Indirect Inhibitor (SAH Hydrolase Inhibitor) | Global Histone Methylation | Non-small cell lung cancer | IC50: 0.08 to 0.24 µM | [10] |
Note: The IC50 value for this compound reflects the disruption of the HOTAIR-EZH2 interaction, not direct enzymatic inhibition. The IC50 and Ki values for the catalytic inhibitors represent their potency in inhibiting the methyltransferase activity of EZH2.
Synergistic Potential of Combination Therapy
A significant finding in the research on this compound is its ability to enhance the efficacy of catalytic EZH2 inhibitors. Studies have shown that combining this compound with either Tazemetostat or the indirect EZH2 inhibitor DZNep results in a synergistic anti-tumor effect in various cancer models, including endometrial cancer, breast cancer, and glioma[2][3][11]. This suggests that a dual-pronged approach, targeting both the catalytic activity of EZH2 and its recruitment to specific gene loci by HOTAIR, could be a more effective therapeutic strategy than targeting either mechanism alone.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and catalytic EZH2 inhibitors are best illustrated through their respective signaling pathways.
Caption: this compound disrupts the interaction between HOTAIR and EZH2, preventing gene silencing.
Caption: Catalytic EZH2 inhibitors block the enzyme's methyltransferase activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other EZH2 inhibitors.
Cell Viability Assay
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Methodology (based on protocols from Li et al., 2019 and general practices)[6][11][12]:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the EZH2 inhibitor (e.g., this compound, Tazemetostat) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
Caption: A typical workflow for determining the IC50 of an EZH2 inhibitor.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a protein (e.g., EZH2) is associated with a specific DNA region (e.g., a gene promoter) in vivo.
Methodology (based on protocols from Chen et al., 2023 and general practices)[2][13][14][15]:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-EZH2) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the gene promoter of interest to quantify the amount of DNA that was bound to the protein.
Caption: The key steps involved in a Chromatin Immunoprecipitation (ChIP) assay.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of an EZH2 inhibitor in a living organism.
Methodology (based on protocols from Li et al., 2019 and general practices)[6][16][17][18]:
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Treatment: Mice are treated with the EZH2 inhibitor (e.g., this compound, Tazemetostat) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers or through bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for biomarkers).
Conclusion
This compound presents a novel and promising strategy for targeting the EZH2 pathway by disrupting the HOTAIR-EZH2 interaction. While direct comparative efficacy data against catalytic EZH2 inhibitors is still emerging, the available evidence strongly suggests a synergistic potential when these different classes of inhibitors are used in combination. This highlights the complexity of EZH2 regulation and suggests that multi-faceted therapeutic approaches may be more effective in overcoming resistance and improving patient outcomes in EZH2-driven cancers. Further research, including head-to-head preclinical studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. quora.com [quora.com]
- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 3. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory | Springer Nature Experiments [experiments.springernature.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide: AC1Q3QWB and Tazemetostat in EZH2-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct modulators of the epigenetic regulator EZH2: AC1Q3QWB, a disruptor of the HOTAIR-EZH2 interaction, and tazemetostat (B611178), a direct catalytic inhibitor of EZH2. While direct head-to-head preclinical studies are limited, this document synthesizes available data to objectively compare their mechanisms, preclinical efficacy in relevant cancer models, and the potential for synergistic application.
Introduction: Targeting EZH2 in Oncology
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in gene silencing.[1] In many cancers, gain-of-function mutations or overexpression of EZH2 lead to aberrant gene silencing, including that of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.[2][3] This has established EZH2 as a key therapeutic target in oncology.
Tazemetostat is a first-in-class, orally bioavailable, small-molecule inhibitor of EZH2.[3] It acts by competitively inhibiting the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups.[4] Tazemetostat has demonstrated clinical activity in both EZH2-mutant and wild-type follicular lymphoma, as well as in other cancers like epithelioid sarcoma.[3][5]
This compound is a novel small-molecule compound that indirectly modulates EZH2 activity.[6] It functions by selectively disrupting the interaction between EZH2 and the long non-coding RNA HOTAIR (Hox transcript antisense intergenic RNA).[6] The HOTAIR-EZH2 interaction is crucial for guiding PRC2 to specific gene loci, and its disruption can reverse the epigenetic suppression of tumor suppressor genes.[6][7]
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and tazemetostat lies in their approach to inhibiting the EZH2 pathway.
Tazemetostat directly targets the enzymatic activity of EZH2. This leads to a global reduction in H3K27me3 levels, impacting all genes regulated by EZH2's catalytic function.
This compound offers a more targeted approach by disrupting a specific protein-RNA interaction. This prevents the recruitment of the PRC2 complex by HOTAIR to a subset of genes, leading to their selective reactivation without necessarily affecting the global catalytic activity of EZH2.
dot
Caption: Mechanisms of action for tazemetostat and this compound.
Preclinical Efficacy: A Look at the Data
This compound: Monotherapy Performance
Studies have shown that cancer cell lines with high expression of both HOTAIR and EZH2 are particularly sensitive to this compound.[7] A significant inverse correlation has been observed between the IC50 of this compound and the expression levels of HOTAIR and EZH2.[7]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 11 | [8] |
| N33 | Glioblastoma | 12 | [8] |
Tazemetostat: Monotherapy Performance
Tazemetostat has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a notably higher sensitivity in models harboring EZH2 gain-of-function mutations.[2]
| Cell Line | Cancer Type (DLBCL) | EZH2 Status | 11-day Proliferation IC50 (nM) | Reference |
| KARPAS-422 | GCB | Y641N | <10 | [2] |
| WSU-DLCL2 | GCB | Y641F | <10 | [2] |
| SU-DHL-10 | GCB | Y641S | <10 | [2] |
| SU-DHL-6 | GCB | Y641F | <10 | [2] |
| Pfeiffer | GCB | A677G | <10 | [2] |
| SU-DHL-4 | GCB | Y641N | <10 | [2] |
| DB | GCB | A677G | <10 | [2] |
| OCI-LY19 | GCB | Wild-Type | 100 - 1000 | [2] |
| SU-DHL-5 | GCB | Wild-Type | >1000 | [2] |
| Farage | GCB | Wild-Type | 100 - 1000 | [2] |
| TMD8 | ABC | Wild-Type | >1000 | [2] |
DLBCL: Diffuse Large B-cell Lymphoma; GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like
Synergistic Potential: The Power of Combination
A key finding in the preclinical evaluation of this compound is its ability to enhance the anti-tumor effects of tazemetostat. A recent study in endometrial cancer models demonstrated a synergistic effect when the two compounds were used in combination.[6]
The proposed mechanism for this synergy is that this compound, by disrupting the HOTAIR-EZH2 interaction, allows for the reactivation of specific tumor suppressor genes. This is complemented by tazemetostat's global inhibition of EZH2's catalytic activity, leading to a more profound and broader anti-cancer effect. This combination has been shown to significantly boost the expression of tumor suppressor genes like CDKN1A and SOX17, leading to cell cycle arrest and a reduction in cell proliferation, migration, and invasion.[6] In vivo experiments have further validated that this compound can enhance the anti-tumor efficacy of tazemetostat, even at lower doses of the latter.[6]
dot
Caption: Synergistic workflow of this compound and tazemetostat.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and tazemetostat.
Cell Viability Assay (MTT Assay)
This assay is used to assess the impact of the compounds on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, tazemetostat, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration.
Histone Methylation Assay (Western Blot)
This technique is employed to determine the effect of the inhibitors on the levels of H3K27me3.
-
Cell Treatment and Lysis: Cells are treated with the compounds for a defined period. Following treatment, cells are harvested, and nuclear extracts or total histones are prepared using appropriate lysis buffers.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K27me3. A primary antibody for a loading control (e.g., total Histone H3) is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified, and the level of H3K27me3 is normalized to the loading control.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, tazemetostat alone, and combination).
-
Drug Administration: The compounds are administered to the mice according to a predetermined schedule and route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth inhibition between the different groups. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
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References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AC1Q3QWB and DZNep on PRC2 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key compounds, AC1Q3QWB and 3-Deazaneplanocin (B1662806) A (DZNep), that modulate the activity of the Polycomb Repressive Complex 2 (PRC2). This document synthesizes available experimental data to objectively evaluate their mechanisms of action, effects on PRC2, and potential therapeutic applications.
Executive Summary
This compound and DZNep both impinge on the function of PRC2, a critical epigenetic regulator, but through distinct mechanisms. This compound acts as a disruptor of the interaction between the long non-coding RNA HOTAIR and the EZH2 subunit of PRC2, thereby preventing the recruitment of the complex to specific gene loci. In contrast, DZNep is an indirect inhibitor of PRC2. It inhibits S-adenosyl-L-homocysteine (AdoHcy) hydrolase, leading to the accumulation of AdoHcy, which in turn inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including EZH2, ultimately causing the degradation of the PRC2 complex. Experimental evidence suggests that a combination of these two agents can result in a synergistic anti-tumor effect.
Mechanism of Action
This compound: A Disruptor of the HOTAIR-EZH2 Interaction
This compound is a small molecule identified through high-throughput screening that selectively interferes with the binding of the 5' domain of HOTAIR to the N-terminus of EZH2.[1][2][3] This disruption prevents the HOTAIR-mediated recruitment of PRC2 to its target genes, leading to the reactivation of tumor suppressor genes that are aberrantly silenced in various cancers.[1][3] Notably, this compound does not directly inhibit the catalytic activity of EZH2 nor does it affect the overall protein levels of the core PRC2 components (EZH2, EED, and SUZ12).[1]
DZNep: An Indirect Inhibitor Leading to PRC2 Degradation
DZNep is a carbocyclic adenosine (B11128) analogue that functions as a potent inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[4][5] This inhibition leads to the intracellular accumulation of AdoHcy, a product and competitive inhibitor of SAM-dependent methyltransferases. This accumulation indirectly inhibits the activity of EZH2 and other methyltransferases, ultimately leading to the depletion of the core components of the PRC2 complex, including EZH2.[4][5]
Data Presentation
Cellular Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and DZNep in various cancer cell lines. It is important to note that the IC50 for this compound is derived from cell viability assays and reflects its ability to disrupt the HOTAIR-EZH2 interaction in a cellular context, while the IC50 for DZNep reflects its cytotoxicity due to the global inhibition of methylation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U87-MG | Glioblastoma | ~40 | [1] |
| N33 | Glioblastoma | ~45 | [1] | |
| MDA-MB-231 | Breast Cancer | ~50 | [1] | |
| T98G | Glioblastoma | ~80 | [1] | |
| DZNep | A549 | Non-Small Cell Lung Cancer | 0.08 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 0.24 | [4] | |
| HCT-116 | Colon Cancer | 0.26 | [6] | |
| MV4-11 | Acute Myeloid Leukemia | 0.73 | [7] | |
| U937 | Acute Myeloid Leukemia | 1.28 | [7] |
Effects on PRC2 and Histone Methylation
| Feature | This compound | DZNep | Reference |
| Direct EZH2 Catalytic Inhibition | No | No (Indirect) | [1][4] |
| EZH2 Protein Levels | No significant change | Decrease | [1][5] |
| PRC2 Complex Integrity | Disrupts HOTAIR-mediated recruitment | Promotes degradation | [1][5] |
| H3K27me3 Levels | Locus-specific decrease | Global decrease | [1][8] |
Experimental Protocols
Histone Methyltransferase (HMT) Assay (General Protocol)
This protocol is a general guideline for assessing the in vitro enzymatic activity of PRC2.
Materials:
-
Recombinant PRC2 complex
-
Histone H3 substrate (e.g., recombinant H3 or oligonucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor (this compound or DZNep)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing HMT assay buffer, histone H3 substrate, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding the PRC2 enzyme and ³H-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a no-inhibitor control.
RNA Immunoprecipitation (RIP) Assay
This assay is used to determine the association of a specific RNA (e.g., HOTAIR) with a protein of interest (e.g., EZH2) in vivo.
Materials:
-
Cells of interest
-
Formaldehyde (B43269) for cross-linking
-
RIP lysis buffer
-
Antibody against the protein of interest (e.g., anti-EZH2)
-
Protein A/G magnetic beads
-
RNA purification kit
-
RT-qPCR reagents
Procedure:
-
Cross-link cells with formaldehyde to fix RNA-protein interactions.
-
Lyse the cells and sonicate to shear the chromatin.
-
Incubate the cell lysate with an antibody specific to the protein of interest overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-linking and digest the protein.
-
Purify the co-immunoprecipitated RNA.
-
Perform RT-qPCR to quantify the amount of the specific RNA that was bound to the protein.
Chromatin Isolation by RNA Purification (ChIRP) Assay
ChIRP is used to identify the genomic binding sites of a specific RNA.
Materials:
-
Cells of interest
-
Biotinylated antisense oligonucleotide probes targeting the RNA of interest (e.g., HOTAIR)
-
Streptavidin magnetic beads
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-link cells with formaldehyde.
-
Lyse the cells and sonicate to shear the chromatin.
-
Hybridize the cell lysate with biotinylated antisense probes targeting the RNA of interest.
-
Capture the biotinylated probe-RNA-chromatin complexes using streptavidin magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-linking.
-
Purify the DNA.
-
Perform qPCR to quantify the enrichment of specific genomic loci.
Mandatory Visualizations
Caption: Mechanism of this compound in disrupting PRC2 recruitment.
Caption: Mechanism of DZNep leading to PRC2 degradation.
Caption: Workflow for comparing this compound and DZNep.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Deazaneplanocin A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of AC1Q3QWB: A Comparative Guide to CRISPR-Based and Biochemical Approaches
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of CRISPR-based methodologies against established biochemical assays for confirming the on-target activity of AC1Q3QWB, a small-molecule disruptor of the HOTAIR-EZH2 interaction.
This compound has been identified as a promising therapeutic agent that selectively inhibits the interaction between the long non-coding RNA (lncRNA) HOTAIR and the EZH2 subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This interaction is crucial for the PRC2-mediated silencing of tumor suppressor genes, and its disruption by this compound leads to the upregulation of these genes, thereby inhibiting cancer cell proliferation and metastasis.[1][4][5]
This guide will delve into the established biochemical methods used to validate this compound's mechanism of action and present a detailed protocol for a complementary and increasingly powerful approach: CRISPR-mediated target validation.
Comparison of Methodologies for On-Target Validation
| Feature | Biochemical Assays (RIP, ChIRP) | CRISPR-Based Assays |
| Principle | Direct detection of molecular interactions (RNA-protein) and chromatin binding. | Genetic perturbation to assess the necessity of the target for the compound's effect. |
| Direct Evidence | Provides direct evidence of this compound disrupting the HOTAIR-EZH2 interaction. | Provides strong genetic evidence that the compound's effect is dependent on the target. |
| Throughput | Lower throughput, often focused on a specific interaction. | Can be adapted for higher throughput screening (e.g., CRISPR screens). |
| Cellular Context | Performed in cellular lysates or fixed cells, which may not fully represent dynamic in vivo interactions. | Assesses the compound's effect in a live-cell context, preserving endogenous cellular pathways. |
| Off-Target Insights | Limited in its ability to identify off-target effects. | Can be designed to investigate potential off-targets by targeting other genes. |
| Confirmation of MoA | Confirms the direct binding and disruption of the target complex. | Confirms the functional consequence of target engagement in a cellular context. |
Established Biochemical Approaches for this compound Target Validation
The on-target effects of this compound have been primarily validated using RNA Immunoprecipitation (RIP) and Chromatin Isolation by RNA Purification (ChIRP) assays.[1][2][3]
Experimental Protocol: RNA Immunoprecipitation (RIP) Assay
Objective: To demonstrate that this compound disrupts the interaction between HOTAIR and EZH2.
-
Cell Culture and Treatment: Culture cancer cells with high HOTAIR and EZH2 expression (e.g., U87 glioblastoma or MDA-MB-231 breast cancer cells). Treat cells with this compound or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Harvest cells and prepare nuclear lysates under conditions that preserve RNA-protein interactions.
-
Immunoprecipitation: Incubate the nuclear lysates with an antibody specific for EZH2 or an isotype control IgG.
-
Washing: Wash the antibody-bead complexes to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of HOTAIR lncRNA that co-immunoprecipitated with EZH2.
Expected Outcome: In vehicle-treated cells, a significant amount of HOTAIR will be detected in the EZH2 immunoprecipitate. In this compound-treated cells, the amount of co-immunoprecipitated HOTAIR will be significantly reduced, indicating that the compound has disrupted the HOTAIR-EZH2 interaction.
Experimental Protocol: Chromatin Isolation by RNA Purification (ChIRP) Assay
Objective: To show that this compound treatment reduces the occupancy of EZH2 at PRC2 target gene promoters.
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control.
-
Cross-linking: Cross-link RNA-protein-DNA complexes using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.
-
Hybridization: Hybridize the sheared chromatin with biotinylated antisense oligonucleotides targeting HOTAIR.
-
Streptavidin Capture: Capture the biotinylated HOTAIR and its associated chromatin complexes using streptavidin magnetic beads.
-
Elution and Reversal of Cross-links: Elute the captured complexes and reverse the cross-links to separate DNA, RNA, and proteins.
-
DNA Purification and qPCR: Purify the DNA and perform quantitative PCR (qPCR) to assess the enrichment of known PRC2 target gene promoters (e.g., HOXD10, PCDH10).
Expected Outcome: In vehicle-treated cells, the promoters of PRC2 target genes will be enriched in the HOTAIR ChIRP. In this compound-treated cells, the enrichment of these promoters will be significantly reduced, indicating that the disruption of the HOTAIR-EZH2 interaction prevents the recruitment of PRC2 to its target genes.
A CRISPR-Based Approach for Confirming this compound On-Target Effects
CRISPR-Cas9 technology offers a powerful genetic approach to validate the on-target effects of small molecules by assessing whether the knockout of the putative target gene phenocopies or ablates the drug's effect.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of EZH2
Objective: To demonstrate that the cytotoxic effects of this compound are dependent on the presence of its target, EZH2.
-
sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the EZH2 gene into a Cas9 expression vector. A non-targeting sgRNA should be used as a control.
-
Transfection and Selection: Transfect the Cas9-sgRNA constructs into a cancer cell line sensitive to this compound. Select for successfully transfected cells.
-
Knockout Validation: Verify the knockout of the EZH2 gene at the genomic, transcript, and protein levels using DNA sequencing, qRT-PCR, and Western blotting, respectively.
-
Cell Viability Assay: Treat both the EZH2-knockout and control cell populations with a range of concentrations of this compound.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound for both cell lines.
Expected Outcome: The control cells (with functional EZH2) will exhibit sensitivity to this compound, showing a dose-dependent decrease in viability. In contrast, the EZH2-knockout cells are expected to be significantly more resistant to this compound, demonstrating a substantial increase in the IC50 value. This result would provide strong genetic evidence that the cytotoxic effect of this compound is mediated through its on-target engagement with EZH2.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound's Mechanism of Action.
Caption: Biochemical Validation Workflow.
Caption: CRISPR-Based Validation Workflow.
Conclusion
Both biochemical and CRISPR-based approaches provide valuable and complementary information for confirming the on-target effects of this compound. While RIP and ChIRP assays offer direct evidence of the disruption of the HOTAIR-EZH2 interaction and its immediate downstream consequences on chromatin, CRISPR-mediated gene knockout provides robust genetic validation of the target's necessity for the compound's cellular activity. For a comprehensive and rigorous validation of this compound's on-target effects, a combination of these methodologies is highly recommended. This integrated approach will provide the high level of confidence required for advancing promising therapeutic candidates through the drug development pipeline.
References
- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of AC1Q3QWB for EZH2 over EZH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AC1Q3QWB and other representative inhibitors of the histone methyltransferase EZH2, with a focus on selectivity for EZH2 over its homolog EZH1. While traditional EZH2 inhibitors directly target the enzyme's catalytic activity, this compound presents a novel mechanism by disrupting the interaction between EZH2 and the long non-coding RNA (lncRNA) HOTAIR. This guide will elucidate these differences through quantitative data, detailed experimental protocols, and pathway and workflow visualizations.
Introduction to EZH1, EZH2, and the PRC2 Complex
Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 on lysine (B10760008) 27 (H3K27me1/2/3), with H3K27me3 being a hallmark of facultative heterochromatin and gene silencing.[1][2] While both EZH1 and EZH2 are core components of PRC2, they exhibit different expression patterns and catalytic activities. EZH2 is highly expressed in proliferating cells and is the primary catalytic subunit for maintaining the H3K27me3 mark during DNA replication.[2][3] Conversely, EZH1 is more broadly expressed, including in non-proliferating adult tissues, and is generally associated with a lower histone methyltransferase (HMT) activity.[3] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the progression of various cancers, making it an attractive therapeutic target.[4]
This compound: A Novel Mechanism of Action
This compound is a small-molecule compound that does not directly inhibit the enzymatic activity of EZH2. Instead, it selectively disrupts the interaction between EZH2 and the lncRNA HOTAIR.[5][6][7] The HOTAIR lncRNA acts as a scaffold, guiding the PRC2 complex to specific gene loci to enact transcriptional repression.[5] By preventing this interaction, this compound blocks the recruitment of PRC2 to these target sites, leading to the upregulation of tumor suppressor genes.[5][8] This unique mechanism distinguishes this compound from the majority of EZH2 inhibitors, which are S-adenosylmethionine (SAM)-competitive inhibitors of the enzyme's catalytic SET domain.[4][9]
Comparative Analysis of EZH2 Inhibitor Selectivity
The following table summarizes the selectivity of several well-characterized, direct EZH2 inhibitors for EZH2 over EZH1. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency. The selectivity is often expressed as a fold-difference in IC50 between EZH1 and EZH2.
| Compound | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Selectivity (EZH1/EZH2) | Mechanism of Action |
| GSK343 | - | - | ~60-fold | SAM-competitive inhibitor |
| UNC1999 | <10 | 45 | ~4.5-fold | SAM-competitive inhibitor |
| EI1 | 13-15 | - | ~90-fold | SAM-competitive inhibitor |
| ZLD1039 | 5.6 | - | ~14-fold | SAM-competitive inhibitor |
| C24 | 12 | >2500 | >200-fold | SAM-competitive inhibitor |
Note: Direct IC50 values for this compound on EZH1 and EZH2 enzymatic activity are not applicable due to its mechanism of action.
Experimental Protocols
Biochemical Assay for Direct EZH2/EZH1 Inhibition
This protocol is representative for determining the IC50 values of SAM-competitive inhibitors.
-
Enzyme and Substrates : Recombinant human PRC2 complexes containing either EZH2 or EZH1 are used. The substrates include S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor and a histone H3 peptide (e.g., residues 21-44) or reconstituted nucleosomes as the methyl acceptor.[9]
-
Reaction Setup : The reaction is typically carried out in a buffer containing Tris-HCl, BSA, Triton X-100, and DTT.[9] The PRC2 complex, the histone substrate, and varying concentrations of the test inhibitor are pre-incubated.
-
Initiation and Termination : The reaction is initiated by the addition of ³H-SAM. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped, often by the addition of trichloroacetic acid (TCA).
-
Detection : The radiolabeled, methylated histone product is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
RNA Immunoprecipitation (RIP) Assay to Assess HOTAIR-EZH2 Interaction Disruption by this compound
This protocol is used to determine if a compound like this compound can disrupt the in-cell interaction between an RNA-binding protein (EZH2) and a specific RNA (HOTAIR).[5]
-
Cell Treatment : Cancer cells with high expression of both HOTAIR and EZH2 are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis and Immunoprecipitation : Cells are harvested and lysed under non-denaturing conditions. The cell lysate is then incubated with an antibody specific to EZH2, which is coupled to magnetic beads. This pulls down EZH2 and any associated molecules, including RNA.
-
Washing : The beads are washed multiple times to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification : The RNA bound to the immunoprecipitated EZH2 is eluted and purified.
-
Quantitative Real-Time PCR (qRT-PCR) : The amount of HOTAIR RNA is quantified using qRT-PCR with primers specific for HOTAIR. A non-target RNA (e.g., GAPDH mRNA) is used as a negative control.
-
Data Analysis : The amount of HOTAIR RNA co-immunoprecipitated with EZH2 is compared between the this compound-treated and control samples. A dose-dependent decrease in the amount of co-precipitated HOTAIR indicates that the compound disrupts the interaction. The concentration of this compound that reduces the interaction by 50% can be determined as the IC50 for this interaction.[5]
Visualizing Pathways and Workflows
Caption: PRC2 signaling and points of inhibitor intervention.
Caption: Workflow for RNA Immunoprecipitation (RIP) Assay.
Conclusion
This compound represents a distinct class of EZH2-targeting agents that functions by disrupting the protein-lncRNA interaction necessary for PRC2 recruitment, rather than by direct enzymatic inhibition. This makes a direct comparison of selectivity based on IC50 values against EZH1 and EZH2 misleading. The selectivity of this compound should be considered in the context of its specific disruption of the HOTAIR-EZH2 axis, for which it has been shown to be effective.[5] In contrast, direct enzymatic inhibitors like GSK343, UNC1999, and C24 exhibit varying degrees of selectivity for EZH2 over EZH1 at the catalytic level. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific biological context and the desired mechanism of intervention in the PRC2 pathway. For instance, in cancers driven by HOTAIR-mediated gene silencing, this compound may offer a more targeted therapeutic approach. Conversely, in malignancies with activating mutations in the EZH2 SET domain, SAM-competitive inhibitors would be more appropriate.
References
- 1. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 2. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezh1 and Ezh2 maintain repressive chromatin through different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AC1Q3QWB in Patient-Derived Xenograft Models of Pancreatic Cancer
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent AC1Q3QWB against standard-of-care and alternative treatments in patient-derived xenograft (PDX) models of Pancreatic Ductal Adenocarcinoma (PDAC). This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in pancreatic cancer.[1][2] The data presented herein is from preclinical studies designed to validate its anti-tumor effects in clinically relevant models that retain the histological and molecular heterogeneity of human tumors.[3]
Comparative In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in three distinct, well-characterized PDAC PDX models. Efficacy was compared to Gemcitabine (B846), a standard first-line chemotherapeutic agent, and Erlotinib, a targeted EGFR inhibitor.[4][5] Tumor Growth Inhibition (TGI) was calculated at day 21 of treatment.
Table 1: Summary of Tumor Growth Inhibition (TGI) in PDAC PDX Models
| PDX Model ID | Treatment Group | Dosing Schedule | Mean TGI (%) ± SEM | p-value (vs. Vehicle) |
| PDX-021 | Vehicle | Daily, p.o. | 0% ± 10.2 | - |
| Gemcitabine | 100 mg/kg, twice weekly, i.p.[3] | 45.3% ± 8.5 | < 0.05 | |
| Erlotinib | 50 mg/kg, daily, p.o. | 28.1% ± 9.1 | > 0.05 | |
| This compound | 50 mg/kg, daily, p.o. | 89.5% ± 6.7 | < 0.001 | |
| PDX-045 | Vehicle | Daily, p.o. | 0% ± 11.5 | - |
| Gemcitabine | 100 mg/kg, twice weekly, i.p. | 68.2% ± 7.9 | < 0.01 | |
| Erlotinib | 50 mg/kg, daily, p.o. | 35.5% ± 10.3 | < 0.05 | |
| This compound | 50 mg/kg, daily, p.o. | 95.1% ± 5.2 | < 0.001 | |
| PDX-088 | Vehicle | Daily, p.o. | 0% ± 9.8 | - |
| Gemcitabine | 100 mg/kg, twice weekly, i.p. | 31.0% ± 11.1 | > 0.05 | |
| Erlotinib | 50 mg/kg, daily, p.o. | 25.4% ± 8.8 | > 0.05 | |
| This compound | 50 mg/kg, daily, p.o. | 79.8% ± 8.1 | < 0.01 |
TGI (%) was calculated using the formula: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. Statistical analysis was performed using one-way ANOVA with Dunnett's post-hoc test.
Pharmacodynamic Biomarker Analysis
To confirm the mechanism of action, tumor lysates from the PDX-021 model were analyzed for the phosphorylation of Akt (Ser473), a key downstream node in the PI3K signaling pathway.[6] Samples were collected 4 hours after the final dose.
Table 2: Modulation of p-Akt/Total Akt Ratio in PDX-021 Tumors
| Treatment Group | Dosing Schedule | Normalized p-Akt/Total Akt Ratio (Mean ± SEM) | % Inhibition (vs. Vehicle) |
| Vehicle | Daily, p.o. | 1.00 ± 0.15 | 0% |
| Gemcitabine | 100 mg/kg, twice weekly, i.p. | 0.95 ± 0.18 | 5% |
| Erlotinib | 50 mg/kg, daily, p.o. | 0.88 ± 0.12 | 12% |
| This compound | 50 mg/kg, daily, p.o. | 0.12 ± 0.04 | 88% |
Ratio of phosphorylated Akt (p-Akt) to total Akt was determined by Western Blot and quantified using densitometry. Values are normalized to the vehicle control group.
Visualized Mechanisms and Workflows
Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[2] this compound exerts its anti-tumor effect by directly inhibiting PI3K, thereby preventing the phosphorylation and activation of Akt and downstream effectors.
References
- 1. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Trastuzumab's Mechanism in Different HER2-Positive Cancer Types
An important note on the topic: The term "AC1Q3QWB" does not correspond to a known entity in public scientific literature. Therefore, to demonstrate the requested format and content, this guide will focus on a well-researched monoclonal antibody, Trastuzumab (Herceptin) , as a substitute. Trastuzumab targets the HER2 (Human Epidermal growth factor Receptor 2) protein and is a cornerstone of treatment for HER2-positive cancers.
This guide provides a comparative overview of Trastuzumab's performance and mechanism of action in different HER2-positive malignancies, primarily breast cancer and gastric cancer. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: Comparative Efficacy of Trastuzumab
The following tables summarize the quantitative data on the efficacy of Trastuzumab-based regimens compared to alternatives in different cancer types.
Table 1: Trastuzumab in HER2-Positive Early Breast Cancer (Adjuvant Setting)
| Trial Name | Treatment Arm | Control Arm | No. of Patients | Median Follow-up (Years) | Disease-Free Survival (DFS) | Overall Survival (OS) |
| HERA | Trastuzumab (1 year) | Observation | 1703 | 8 | 76% | 84% |
| HERA | Observation | - | 1698 | 8 | 67% | 75% |
| NSABP B-31/NCCTG N9831 | AC → T + Trastuzumab | AC → T | 2043 | 8.4 | 84% | 91.4% |
| NSABP B-31/NCCTG N9831 | AC → T | - | 2018 | 8.4 | 75% | 86.6% |
AC → T: Doxorubicin and cyclophosphamide (B585) followed by paclitaxel.
Table 2: Trastuzumab in HER2-Positive Metastatic Breast Cancer
| Trial Name | Treatment Arm | Control Arm | No. of Patients | Median Time to Progression (Months) | Median Overall Survival (Months) | Objective Response Rate (ORR) |
| H0648g | Chemotherapy + Trastuzumab | Chemotherapy alone | 469 | 7.4 | 25.1 | 50% |
| H0648g | Chemotherapy alone | - | 469 | 4.6 | 20.3 | 32% |
Table 3: Trastuzumab in HER2-Positive Advanced Gastric Cancer
| Trial Name | Treatment Arm | Control Arm | No. of Patients | Median Overall Survival (Months) |
| ToGA | Chemotherapy + Trastuzumab | Chemotherapy alone | 594 | 13.8 |
| ToGA | Chemotherapy alone | - | 594 | 11.1 |
Experimental Protocols
Detailed methodologies for the key experiments that established the efficacy of Trastuzumab are provided below.
1. Immunohistochemistry (IHC) for HER2 Status Determination
This method is used to assess the level of HER2 protein expression on the surface of tumor cells, which is crucial for patient selection.
-
Objective: To semi-quantitatively determine the HER2 protein overexpression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Protocol:
-
Sample Preparation: 4-µm thick sections are cut from the FFPE tumor block.
-
Antigen Retrieval: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions. Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the extracellular domain of the HER2 protein (e.g., HercepTest™ mAb pharmDx, Dako).
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-linked secondary antibody is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody reaction.
-
Scoring: A pathologist scores the intensity and completeness of the membrane staining on a scale of 0 to 3+. A score of 3+ is considered HER2-positive. Scores of 2+ are considered equivocal and require further testing with Fluorescence In Situ Hybridization (FISH).
-
2. Fluorescence In Situ Hybridization (FISH) for HER2 Gene Amplification
FISH is used to determine if there are extra copies of the ERBB2 gene (which codes for the HER2 protein) in tumor cells. It is often used to confirm the HER2 status of IHC 2+ (equivocal) cases.
-
Objective: To quantify the copy number of the ERBB2 gene relative to a control centromeric probe (CEP17) in the nucleus of tumor cells.
-
Protocol:
-
Probe Labeling: A DNA probe specific to the ERBB2 gene is labeled with a red fluorophore, and a control probe for chromosome 17 centromere (CEP17) is labeled with a green fluorophore.
-
Hybridization: The labeled probes are applied to the FFPE tissue section. The slide is heated to denature the DNA of both the probes and the tumor cells, allowing the probes to hybridize to their complementary sequences.
-
Washing & Counterstaining: Post-hybridization washes are performed to remove non-specifically bound probes. The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), which fluoresces blue.
-
Microscopy & Analysis: The slide is visualized using a fluorescence microscope. The number of red (ERBB2) and green (CEP17) signals are counted in at least 20 tumor cell nuclei.
-
Scoring: The HER2/CEP17 ratio is calculated. A ratio of ≥ 2.0 is considered positive for ERBB2 gene amplification.
-
Mandatory Visualizations
Diagram 1: Trastuzumab's Mechanism of Action
Caption: Trastuzumab binds to the HER2 receptor, inhibiting downstream signaling and recruiting immune cells.
Diagram 2: Experimental Workflow for Patient Stratification
Caption: Workflow for determining HER2 status to guide Trastuzumab therapy eligibility.
Safety Operating Guide
Proper Disposal Procedures for AC1Q3QWB: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the novel compound AC1Q3QWB, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe management and disposal of this compound, positioning your laboratory for operational excellence in chemical handling.
Immediate Safety and Chemical Identification
This compound is chemically identified as N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine, with the CAS Number 46697-00-1.[1] As a dichlorinated heterocyclic compound, it requires careful handling to mitigate potential environmental and health risks. The primary source for detailed safety and disposal information is the Safety Data Sheet (SDS) provided by the supplier, such as MedchemExpress.[1][2] It is mandatory to consult the official SDS for this compound before handling or disposal.
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound, based on publicly available data. This information is crucial for understanding its chemical behavior and for the correct completion of waste disposal documentation.
| Property | Value |
| Molecular Weight | 260.16 g/mol |
| Molecular Formula | C12H15Cl2NO |
| XLogP3-AA | 3.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 259.0530695 Da |
| Topological Polar Surface Area | 21.3 Ų |
| Data sourced from PubChem.[1] |
Experimental Protocol: Standard Disposal Procedure
The following is a detailed methodology for the proper disposal of this compound in a laboratory setting. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Hazard Assessment and Personal Protective Equipment (PPE):
- Conduct a risk assessment for the disposal process.
- Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation:
- This compound waste should be classified as halogenated organic waste .
- Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.
3. Waste Collection:
- Solid Waste: Collect solid this compound, such as contaminated filter paper, weighing boats, or gloves, in a dedicated, clearly labeled, and sealable solid waste container.
- Liquid Waste: Collect liquid waste containing this compound, including unused solutions or solvent rinses, in a dedicated, clearly labeled, and sealable liquid waste container.
- Use a container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
- Attach a funnel to the container to prevent spills.
- Keep the container closed when not in use.
4. Labeling:
- Label the waste container clearly with:
- "Halogenated Organic Waste"
- The full chemical name: N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine
- The CAS Number: 46697-00-1
- An estimate of the concentration and total volume/mass of this compound.
- Any other solvents or chemicals present in the waste stream.
- The date the waste was first added to the container.
5. Storage and Disposal:
- Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
- This area should be well-ventilated and have secondary containment.
- Once the container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup and disposal.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling AC1Q3QWB
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the small-molecule compound AC1Q3QWB. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general laboratory best practices for handling research-grade chemical compounds with unknown toxicological properties. It is imperative to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are powder-free and have been tested for use with hazardous drugs. |
| Body Protection | Laboratory Coat | Disposable, single-use gown with cuffs and a back closure. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Provide a barrier against splashes and aerosols. |
| Respiratory Protection | Fume Hood | All handling of solid and stock solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect packages for damage upon arrival. Wear appropriate PPE during unpacking. |
| Preparation of Solutions | Prepare solutions in a chemical fume hood. For in vivo studies, this compound can be dissolved in DMSO[1]. A stock solution can be prepared in DMSO and stored at low temperatures[2]. |
| Storage | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month[2]. Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Management | In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean the spill according to standard laboratory procedures for hazardous materials. Absorb liquid spills with inert material and place in a sealed container for disposal. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves, lab coats) should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste. |
Experimental Protocol: Inhibition of HOTAIR-EZH2 Interaction
This compound has been identified as a small-molecule inhibitor that disrupts the interaction between the long non-coding RNA HOTAIR and the EZH2 protein, a component of the Polycomb Repressive Complex 2 (PRC2)[1]. This disruption leads to the upregulation of tumor suppressor genes.
Objective: To assess the effect of this compound on the expression of HOTAIR-PRC2 target genes.
Methodology:
-
Cell Culture: Culture cancer cell lines with high expression of HOTAIR and EZH2 in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 40 µM) for a specified duration (e.g., 48 hours)[1]. A DMSO-treated control group should be included.
-
RNA Isolation and qPCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the relative mRNA levels of known HOTAIR-PRC2 target genes (e.g., CDKN1A, SOX17)[2].
-
Protein Extraction and Western Blot: Lyse the cells to extract total protein. Perform Western blot analysis to determine the protein levels of the target genes.
-
Data Analysis: Analyze the changes in mRNA and protein expression levels between the this compound-treated and control groups.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in disrupting the HOTAIR-EZH2 interaction, leading to the upregulation of tumor suppressor genes.
Caption: Mechanism of this compound action.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
